Product packaging for 15d-Prostaglandin A2(Cat. No.:)

15d-Prostaglandin A2

Número de catálogo: B051229
Peso molecular: 316.4 g/mol
Clave InChI: BHHHGDAJJMEHST-NBIYZLHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Overview of 15d-PGJ2 as a Cyclopentenone Prostaglandin (B15479496) and Lipid Signaling Molecule

15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) is a naturally occurring prostaglandin, a class of lipid compounds derived from fatty acids in the body. tandfonline.com Specifically, it is a terminal product of the cyclooxygenase (COX) pathway and a metabolite of prostaglandin D2 (PGD2). dovepress.commedchemexpress.com 15d-PGJ2 belongs to the cyclopentenone prostaglandin (cyPG) family, which is characterized by a chemically reactive α,β-unsaturated carbonyl group within its cyclopentenone ring structure. dovepress.come-century.us This structural feature, particularly the electrophilic carbon atom, is crucial for many of its biological activities, as it can react with cellular nucleophiles like the thiol groups of cysteine residues in proteins. tandfonline.commdpi.com

As a lipid signaling molecule, 15d-PGJ2 is involved in a multitude of cellular functions. nih.gov Unlike many other prostaglandins (B1171923) that exert their effects by binding to specific G protein-coupled receptors on the cell surface, 15d-PGJ2 can also act through intracellular targets. nih.govnih.gov It is recognized as a potent, naturally occurring ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a type of nuclear receptor that regulates gene expression. nih.govnih.gov This interaction is central to many of the compound's observed biological effects. nih.gov However, a significant portion of its activities also occurs independently of PPARγ, highlighting its multifaceted signaling capabilities. nih.govpnas.org

Historical Context and Significance in Biological Research

The discovery of prostaglandins dates back to the 1930s, but the identification and study of specific members like 15d-PGJ2 came much later. In the early 1980s, researchers discovered that PGD2 could dehydrate both in vivo and in vitro to form the J2 series of prostaglandins, which includes 15d-PGJ2. tandfonline.com Initially, the biological relevance of these dehydration products was not fully understood.

A pivotal moment in 15d-PGJ2 research was its identification as the first endogenous ligand for the nuclear receptor PPARγ in 1995. medchemexpress.comnih.govaai.org This discovery was significant because it linked a naturally produced lipid molecule to the direct regulation of gene transcription involved in processes like adipocyte differentiation and glucose homeostasis. tandfonline.com

Since then, 15d-PGJ2 has garnered substantial attention in biological research for its diverse and potent activities. ontosight.ai It is particularly noted for its anti-inflammatory properties. nih.govontosight.ai Research has shown that 15d-PGJ2 can inhibit the production of pro-inflammatory molecules and repress key inflammatory signaling pathways, such as the NF-κB pathway. pnas.orgfrontiersin.orgnih.gov Beyond its role in inflammation, studies have revealed its pro-apoptotic, anti-angiogenic, and anti-metastatic capabilities, making it a significant subject of investigation in cancer research. e-century.us The compound's ability to influence a wide array of biological processes, from resolving inflammation to inducing cell death in cancer cells, underscores its importance as a key signaling molecule and a model for the development of new therapeutic agents. ontosight.aiwikipedia.org

Research Findings on 15d-PGJ2

Biological EffectMechanism of ActionKey Research FindingsReferences
Anti-inflammatoryInhibition of NF-κB pathway, activation of PPARγ, activation of NRF2.Inhibits IκB kinase (IKK), preventing NF-κB nuclear translocation. Directly modifies NF-κB subunits, blocking DNA binding. Represses inflammatory genes like iNOS, TNF-α, and COX-2. Inhibits the NLRP1 and NLRP3 inflammasomes. pnas.orgaai.orgfrontiersin.orgnih.gov
Anti-cancerInduction of apoptosis, inhibition of cell proliferation, anti-angiogenesis, anti-metastasis.Induces cell cycle arrest. Triggers apoptosis through ROS production and mitochondrial dysfunction. Inhibits expression of matrix metalloproteinases (MMPs) involved in metastasis. e-century.usnih.gov
Adipocyte DifferentiationActivation of PPARγ.Promotes the differentiation of preadipocytes into mature adipocytes. medchemexpress.comnih.gov
Regulation of TranslationInactivation of eukaryotic initiation factor 4A (eIF4A).Binds to eIF4A, blocking its interaction with eIF4G, which is essential for the translation of many mRNAs. This contributes to its anti-proliferative and anti-inflammatory effects. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B051229 15d-Prostaglandin A2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHHGDAJJMEHST-NBIYZLHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolism of 15d Pgj2

Precursor Pathways from Arachidonic Acid

The journey to 15d-PGJ2 begins with the availability of its essential precursor, arachidonic acid, a polyunsaturated fatty acid stored within the cell membrane.

The biosynthesis cascade is initiated by the action of the phospholipase A2 (PLA2) enzyme. researchgate.net In response to various stimuli, PLA2 catalyzes the hydrolysis of membrane phospholipids, specifically at the sn-2 position, to release arachidonic acid (AA). researchgate.netnih.govnih.gov This enzymatic release of AA from the membrane stores is the critical first step that makes the substrate available for the subsequent synthesis of prostaglandins (B1171923). researchgate.netnih.gov

Once released, free arachidonic acid is rapidly metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. researchgate.netnih.gov These enzymes catalyze the sequential conversion of arachidonic acid first into prostaglandin G2 (PGG2) and then into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). researchgate.net This conversion is a crucial, rate-limiting step in the formation of all prostanoids. nih.gov While both COX isoforms can produce PGH2, studies suggest that COX-2 is often the dominant source for 15d-PGJ2 biosynthesis. jci.orgnih.gov

Conversion from Prostaglandin D2 (PGD2)

PGH2 serves as a central hub, being a substrate for various terminal prostaglandin synthases that lead to different prostaglandin types. The pathway leading to 15d-PGJ2 proceeds specifically through the formation and subsequent transformation of prostaglandin D2 (PGD2).

The unstable PGH2 intermediate is enzymatically isomerized to the more stable PGD2. nih.gov This reaction is catalyzed by the enzyme prostaglandin D2 synthase (PTGDS), which is considered a rate-limiting enzyme in PGD2 synthesis. researchgate.netnih.gov Two primary types of PGD2 synthase have been identified: the hematopoietic prostaglandin D synthase (H-PTGDS) and the lipocalin-type prostaglandin D synthase (L-PTGDS). researchgate.netnih.govjci.org These enzymes facilitate the conversion of PGH2 into PGD2, a key step directing the pathway towards the J-series prostaglandins. jci.org

Following its synthesis, PGD2 is chemically unstable and readily undergoes a series of non-enzymatic dehydration reactions. researchgate.netjci.org It spontaneously loses a molecule of water from its cyclopentane (B165970) ring to form the cyclopentenone prostaglandin, PGJ2. nih.govnih.gov This conversion is a key step in the formation of the J-series prostaglandins. pnas.org The process can be further facilitated and enhanced by the presence of serum albumin. nih.govjci.org Through this process, Δ12-PGJ2 is also generated. researchgate.netnih.gov

The pathway culminates in the formation of 15d-PGJ2 from its precursor, PGJ2. researchgate.net This final step involves a subsequent dehydration event and a rearrangement of the 13,14 double bond. nih.gov PGD2 undergoes a double dehydration to ultimately yield 15d-PGJ2. e-century.us To date, no specific synthase enzyme has been identified for this final conversion, indicating that it occurs spontaneously. nih.govnih.gov

Data Tables

Enzymes in the 15d-PGJ2 Biosynthesis Pathway

Enzyme Name Abbreviation Function
Phospholipase A2 PLA2 Releases arachidonic acid from membrane phospholipids. researchgate.netnih.gov
Cyclooxygenase-1 & 2 COX-1 & COX-2 Convert arachidonic acid to prostaglandin H2 (PGH2). researchgate.netnih.gov
Hematopoietic Prostaglandin D Synthase H-PTGDS Isomerizes PGH2 to prostaglandin D2 (PGD2). researchgate.netnih.gov

Mentioned Compounds

Compound Name
15-deoxy-Δ12,14-prostaglandin J2
Δ12-Prostaglandin J2
Arachidonic Acid
Prostaglandin A2
Prostaglandin D2
Prostaglandin G2
Prostaglandin H2

Metabolic Transformations of 15d-Prostaglandin J2

The metabolic fate of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is characterized by chemical transformations targeting its highly reactive α,β-unsaturated carbonyl group within the cyclopentenone ring. researchgate.netfrontiersin.org These transformations are crucial not only for its clearance but also as a fundamental mechanism of its biological activity. The primary metabolic pathways involve conjugation with glutathione (B108866) and the formation of covalent adducts with cellular proteins. researchgate.netjci.orgnih.gov

Glutathione Conjugation

A major route for the metabolic elimination of 15d-PGJ2 is through conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). researchgate.netpnas.org This reaction, a form of Michael addition, involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the cyclopentenone ring. researchgate.net This process is catalyzed by glutathione S-transferases (GSTs), with cytoplasmic GST being a key enzyme in the metabolic clearance of cyclopentenone prostaglandins. pnas.org

Detailed studies in HepG2 cells have elucidated the subsequent steps of this pathway. Following the initial conjugation, the 15d-PGJ2-GSH conjugate undergoes further biotransformation. This includes the reduction of the carbonyl group at the C-11 position to a hydroxyl group. The glutathione moiety of the molecule is then sequentially hydrolyzed, with the loss of a glutamic acid residue followed by glycine, ultimately resulting in the formation of a cysteine conjugate. researchgate.net This pathway represents a general mechanism for the metabolism of cyclopentenone eicosanoids. researchgate.net

Covalent Adduct Formation with Proteins

The electrophilic nature of the cyclopentenone ring allows 15d-PGJ2 to react with nucleophilic amino acid residues, particularly cysteine, on various cellular proteins. portlandpress.com This covalent modification, or "ligation," is a key PPARγ-independent mechanism through which 15d-PGJ2 exerts many of its anti-inflammatory, pro-resolving, and pro-apoptotic effects. jci.orgpnas.orgnih.gov The formation of these protein adducts can directly alter the function of key signaling molecules and transcription factors. jci.orgnih.gov

For instance, 15d-PGJ2 has been shown to directly inhibit the NF-κB signaling pathway by forming covalent adducts with critical cysteine residues on both the IκB kinase (IKK) complex and the NF-κB subunits themselves. jci.orgpnas.org This modification inhibits IKK activity and prevents the DNA binding of NF-κB, thereby repressing the transcription of pro-inflammatory genes. jci.orgnih.govpnas.org Other notable protein targets that are covalently modified by 15d-PGJ2 include the signaling protein H-Ras and the transcription factor Keap1, which is involved in the antioxidant response. jci.orgnih.govportlandpress.com

The table below summarizes the key metabolic transformations of 15d-PGJ2.

Table 1: Summary of 15d-PGJ2 Metabolic Pathways
Metabolic Pathway Description Key Enzymes/Molecules Resulting Products Reference
Glutathione Conjugation Michael addition of glutathione to the cyclopentenone ring, leading to detoxification and elimination. Glutathione S-Transferases (GSTs) 15d-PGJ2-glutathione conjugate researchgate.netpnas.org
Hydrolysis of GSH Conjugate Sequential enzymatic removal of amino acids from the glutathione moiety. Hydrolases 15d-PGJ2-cysteine conjugate researchgate.net

| Covalent Protein Adduction | Covalent binding to cysteine residues on target proteins, modulating their function. | N/A (Direct chemical reaction) | Protein-15d-PGJ2 adducts | jci.orgportlandpress.com |

Table 2: Examples of Proteins Covalently Modified by 15d-PGJ2

Protein Target Functional Consequence of Adduction Reference
IκB kinase (IKK) Inhibition of kinase activity, preventing NF-κB activation. jci.orgpnas.org
NF-κB (p65 and p50 subunits) Inhibition of DNA binding, repressing transcription of target genes. jci.orgnih.gov
H-Ras Forms an adduct with cysteine-184, potentially altering its signaling function. jci.orgnih.gov
Keap1 Modification of Keap1, leading to the activation of the Nrf2-mediated antioxidant response. portlandpress.com
STAT3 Covalent binding to cysteine 259 inhibits its activation. frontiersin.org

Molecular Mechanisms of 15d Pgj2 Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Dependent Mechanisms

The interaction between 15d-PGJ2 and PPARγ is a key mechanism underlying many of the physiological and pharmacological effects of this prostaglandin (B15479496). This relationship has been the subject of extensive research, revealing a detailed sequence of events from ligand binding to the modulation of target gene expression.

15d-PGJ2 is recognized as a potent, naturally occurring agonist for PPARγ. spandidos-publications.comnih.gov It binds directly to the ligand-binding domain (LBD) of PPARγ. nih.govnih.gov This binding is unique in that it can be covalent, with the electrophilic carbon in the cyclopentenone ring of 15d-PGJ2 forming a Michael adduct with a cysteine residue (Cys285) within the PPARγ LBD. spandidos-publications.comnih.gov While 15d-PGJ2 has a lower binding affinity compared to synthetic PPARγ ligands like thiazolidinediones, it is still a highly effective activator of the receptor. pnas.orgplos.org The activation of PPARγ by 15d-PGJ2 is a critical step for initiating its downstream effects. portlandpress.com Studies have shown that a biotinylated derivative of 15d-PGJ2 can exhibit even greater PPARγ agonist activity. spandidos-publications.com

Upon ligand binding and activation by 15d-PGJ2, PPARγ undergoes a conformational change. nih.gov This change facilitates its heterodimerization with the Retinoid X Receptor alpha (RXRα), another member of the nuclear receptor superfamily. nih.govresearchgate.netaai.org This PPARγ-RXRα heterodimer is the functional unit that interacts with specific DNA sequences to regulate gene transcription. nih.govaai.org The formation of this heterodimer is a crucial step in the PPARγ signaling pathway. nih.gov

The activated PPARγ-RXRα heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govaai.orgnih.gov When no ligand is bound, the PPARγ-RXRα heterodimer can be associated with corepressor proteins, which silence the transcription of these genes. researchgate.net The binding of 15d-PGJ2 induces the dissociation of these corepressors. researchgate.net

Following the binding of the 15d-PGJ2-activated PPARγ-RXRα complex to the PPRE, coactivator proteins and RNA polymerase are recruited. researchgate.net This assembly initiates the transcription of downstream target genes. nih.govresearchgate.net The transcriptional activity of PPARγ is enhanced by 15d-PGJ2, leading to the regulation of various cellular functions. semanticscholar.org For instance, in VCaP prostate cancer cells, 15d-PGJ2 has been shown to activate the PPARγ target gene CDKN1A. nih.gov

PPARγ is a key regulator of lipid and carbohydrate metabolism. nih.govresearchgate.net Through its activation by 15d-PGJ2, PPARγ modulates the expression of genes involved in these processes. nih.gov Target genes include those encoding for lipoprotein lipase, fatty acid transporter protein, and acyl-CoA synthase. nih.gov This regulation plays a significant role in processes such as adipocyte differentiation and glucose homeostasis. nih.govjci.org

The activation of PPARγ by 15d-PGJ2 has significant effects on cell proliferation and differentiation. nih.govsemanticscholar.org As a PPARγ ligand, 15d-PGJ2 can induce terminal differentiation and inhibit the growth of various cancer cells, including lung and colon cancer cells, by suppressing DNA synthesis. nih.gove-century.us For example, it has been shown to inhibit the proliferation of breast cancer cells in a PPARγ-dependent manner. spandidos-publications.com Furthermore, 15d-PGJ2 can influence the differentiation of bone marrow cells by activating PPARγ transcriptional activity. nih.gov

PPARγ-Independent Mechanisms

A growing body of evidence highlights that 15d-PGJ2 can modulate cellular processes without engaging PPARγ. ahajournals.orgspandidos-publications.com These independent mechanisms often involve direct interactions with other cellular proteins and the modulation of key signaling pathways. For instance, in the absence of PPARγ, 15d-PGJ2 has been shown to suppress inflammatory responses. ahajournals.org Studies have demonstrated that the anti-inflammatory and anti-proliferative effects of 15d-PGJ2 can be attributed to its ability to covalently modify proteins and inhibit signaling cascades like the NF-κB pathway. frontiersin.orgnih.gov

A defining characteristic of 15d-PGJ2 is its cyclopentenone ring, which contains a reactive α,β-unsaturated carbonyl group. frontiersin.orgaai.orgtandfonline.com This electrophilic center allows 15d-PGJ2 to form covalent bonds with nucleophilic groups on cellular proteins through a process known as Michael addition. tandfonline.compnas.org This covalent modification can alter the structure and function of target proteins, thereby influencing various signaling pathways. aacrjournals.orgresearchgate.net This mechanism is considered a primary driver of 15d-PGJ2's PPARγ-independent effects. frontiersin.orgtandfonline.com

The primary targets for Michael addition by 15d-PGJ2 are the sulfhydryl groups of cysteine residues within proteins. tandfonline.compnas.orgaai.org The reactivity of these cysteine residues makes them susceptible to covalent adduction by the electrophilic carbon in the cyclopentenone ring of 15d-PGJ2. pnas.orgaai.org This interaction has been shown to directly impact the function of a variety of proteins. For example, 15d-PGJ2 has been demonstrated to covalently modify critical cysteine residues in components of the NF-κB signaling pathway, such as the p50 subunit and IκB kinase (IKK). pnas.orgnih.gov This modification can lead to the inhibition of their activity and subsequent downstream signaling events. nih.gov

Target ProteinTargeted Cysteine Residue(s)Functional Consequence of Modification
p50 (NF-κB subunit)Cys62Inhibition of DNA binding. pnas.orgnih.gov
p65 (NF-κB subunit)Cys38Inhibition of DNA binding. pnas.orgahajournals.org
IκB Kinase (IKK)Not explicitly statedInhibition of kinase activity. pnas.orgnih.gov
H-RasCys184Activation of H-Ras signaling. pnas.org
Estrogen Receptor-α (ERα)Cys240, Cys277Inhibition of transcriptional activity. aacrjournals.org
Thioredoxin (Trx)Cys35, Cys69Modification of Trx. tandfonline.com
Glucocorticoid Receptor (GR)Not explicitly statedInhibition of glucocorticoid binding. aai.org

A key aspect of 15d-PGJ2's PPARγ-independent action is its ability to modulate inflammatory signaling pathways. This is largely achieved through the covalent modification of key signaling proteins, leading to the suppression of pro-inflammatory gene expression. spandidos-publications.come-century.us

The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a major component of 15d-PGJ2's anti-inflammatory effects. pnas.orgspandidos-publications.com 15d-PGJ2 has been shown to interfere with multiple steps in the NF-κB signaling cascade, independent of PPARγ. pnas.orgaai.org These inhibitory actions are often mediated by the direct covalent modification of critical proteins within the pathway. pnas.orgnih.gov

15d-PGJ2 has been shown to directly inhibit the activity of the IκB kinase (IKK) complex. pnas.orgnih.govaai.org The IKK complex is responsible for phosphorylating the inhibitory protein IκB, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. pnas.org By inhibiting IKK activity, 15d-PGJ2 prevents the phosphorylation and subsequent degradation of IκB. aai.orgopenaccessjournals.com This leads to the stabilization of the IκB-NF-κB complex, thereby preventing the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory gene transcription. pnas.orgaai.org This inhibition of IKK has been observed in various cell types and is considered a key mechanism of 15d-PGJ2's anti-inflammatory action. pnas.orgopenaccessjournals.com

In addition to inhibiting IKK activity, 15d-PGJ2 can also directly interfere with the ability of NF-κB to bind to its target DNA sequences. pnas.orgahajournals.org This direct inhibition is achieved through the covalent modification of cysteine residues located within the DNA-binding domains of NF-κB subunits, specifically p50 and p65. pnas.orgnih.gov Research has identified cysteine 62 in the p50 subunit as a specific target for 15d-PGJ2. nih.gov Covalent modification of this residue by 15d-PGJ2 results in a conformational change that prevents the NF-κB dimer from effectively binding to the κB consensus sequence in the promoter regions of target genes. pnas.orgnih.gov This direct inhibition of DNA binding provides an additional layer of control over NF-κB-mediated gene expression, further contributing to the anti-inflammatory properties of 15d-PGJ2. pnas.orgnih.gov

Modulation of Inflammatory Signaling Pathways

Inhibition of NF-κB Pathway
Modulation of Proteasome Pathway Components Affecting NF-κB Activation

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a lipid mediator with notable anti-inflammatory properties, partly attributable to its ability to modulate the proteasome pathway, which is critical for the activation of Nuclear Factor-kappa B (NF-κB). frontiersin.org NF-κB, a key regulator of inflammatory gene expression, is held in an inactive state in the cytoplasm by its inhibitor, IκBα. nih.gov For NF-κB to become active and translocate to the nucleus, IκBα must be phosphorylated, ubiquitinated, and subsequently degraded by the 26S proteasome. frontiersin.orgnih.gov

Research has demonstrated that 15d-PGJ2 can directly interfere with this process. It has been shown to modify and inhibit components of the proteasome, which in turn suppresses the degradation of IκBα. frontiersin.orgresearchgate.net This inhibition of proteasome function prevents the release and nuclear translocation of NF-κB. frontiersin.orgresearchgate.net Specifically, studies have identified that 15d-PGJ2 can covalently modify multiple proteins within the 19S regulatory particle of the proteasome. frontiersin.org This action is similar to the effects observed with known proteasome inhibitors. nih.gov

Furthermore, 15d-PGJ2's inhibitory effect on NF-κB activation is not solely dependent on proteasome inhibition. It has also been found to directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. frontiersin.orge-century.us By inhibiting IKK, 15d-PGJ2 provides an additional layer of control over the NF-κB pathway. researchgate.nete-century.us Some studies also suggest that 15d-PGJ2 can directly modify NF-κB subunits, thereby blocking their ability to bind to DNA. frontiersin.orgnih.gov

This multi-faceted inhibition of the NF-κB pathway through the modulation of proteasome components and direct action on IKK and NF-κB itself underscores the significant anti-inflammatory potential of 15d-PGJ2. frontiersin.orgresearchgate.net

Inhibition of JAK/STAT Pathways (e.g., STAT1, STAT3)

15d-PGJ2 has been shown to exert inhibitory effects on the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways, which are crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. e-century.ussemanticscholar.org The JAK/STAT pathway plays a significant role in inflammatory responses, and its inhibition is a key aspect of the anti-inflammatory actions of 15d-PGJ2. mdpi.com

Studies have demonstrated that 15d-PGJ2 can suppress the activation of STAT1 and STAT3. nih.gov For instance, in the context of interferon-gamma (IFN-γ) stimulation, which typically activates the JAK/STAT1 pathway, 15d-PGJ2 has been found to inhibit the tyrosine phosphorylation of both JAK1 and JAK2, and consequently, STAT1. oup.com This inhibition prevents the translocation of STAT1 to the nucleus and its subsequent DNA binding, thereby downregulating the expression of IFN-γ-induced inflammatory genes, such as chemokines. oup.com

The inhibitory effect of 15d-PGJ2 on STAT signaling is not limited to a single cytokine pathway. It has been observed to block STAT activation induced by various cytokines, including IL-6 and IL-10, which activate STAT3. nih.gov This broad-spectrum inhibition suggests a mechanism that targets a common element in the JAK/STAT cascade. nih.gov

Importantly, the inhibition of the JAK/STAT pathway by 15d-PGJ2 often occurs independently of its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. e-century.usnih.govoup.com This indicates that 15d-PGJ2 possesses distinct molecular mechanisms for its anti-inflammatory effects that are separate from its actions on PPARγ. e-century.us The direct inhibition of JAK/STAT signaling contributes to the compound's ability to attenuate inflammatory responses in various cell types, including mesangial cells and monocytes. nih.govoup.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

15d-PGJ2 is a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. aai.orgatsjournals.org Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant and detoxification enzymes. atsjournals.orgjst.go.jp

The activation of Nrf2 by 15d-PGJ2 is a key component of its anti-inflammatory and antioxidant activities. semanticscholar.org Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. atsjournals.org 15d-PGJ2, being an electrophilic compound, can directly interact with Keap1. atsjournals.orgatsjournals.org

The primary mechanism by which 15d-PGJ2 activates the Nrf2 pathway is through direct covalent modification of Keap1. atsjournals.orgatsjournals.org 15d-PGJ2 possesses a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which allows it to form adducts with sulfhydryl groups on cysteine residues within Keap1. aai.orgoup.com This covalent binding to Keap1 induces a conformational change in the repressor protein, disrupting the Keap1-Nrf2 interaction. researchgate.net

The formation of this adduct inhibits the ability of Keap1 to target Nrf2 for ubiquitination. researchgate.net As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus. aai.orgresearchgate.net Studies have shown that the potency of 15d-PGJ2 as a signaling molecule is enhanced by the accumulation of its covalent adduct with Keap1 over time. researchgate.netdovepress.comjci.org Furthermore, research suggests that 15d-PGJ2 not only inactivates Keap1 but also promotes its degradation through autophagy by increasing its binding to the autophagy receptor p62/SQSTM1. researchgate.net

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of its target genes. jst.go.jp The binding of the Nrf2-Maf complex to the ARE initiates the transcription of a battery of protective genes. jst.go.jp

The induction of these ARE-regulated genes by 15d-PGJ2 is a crucial aspect of its cytoprotective effects. atsjournals.orgmdpi.com These genes encode for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and peroxiredoxin I (PrxI). atsjournals.org The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby reducing inflammation and cellular damage. atsjournals.orgjst.go.jp In vivo studies have demonstrated that 15d-PGJ2 protects against acute lung injury by activating the Nrf2-mediated transcriptional pathway and inducing these antioxidant genes. atsjournals.orgatsjournals.org

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

15d-PGJ2 is known to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are central signaling cascades involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.gov The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). nih.gov The effect of 15d-PGJ2 on these pathways can be cell-type specific and context-dependent, leading to diverse cellular outcomes. medsci.org

The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in cellular responses to stress signals. nih.gov 15d-PGJ2 has been shown to activate the JNK pathway in various cell types. e-century.usnih.gov This activation is often associated with the induction of apoptosis. For instance, in renal cell carcinoma and osteosarcoma cells, treatment with 15d-PGJ2 leads to an increase in the phosphorylation and activation of JNK. nih.govmedsci.org The activation of the JNK pathway can, in turn, trigger downstream events that lead to programmed cell death. nih.gov

In some contexts, the activation of JNK by 15d-PGJ2 is linked to the generation of reactive oxygen species (ROS). e-century.us However, in other cell types, the JNK-mediated effects of 15d-PGJ2 appear to be independent of ROS. medsci.org The involvement of the JNK pathway in the cytotoxic effects of 15d-PGJ2 highlights its potential as an anti-cancer agent. medsci.org Conversely, in other cellular contexts, such as in astrocytes and microglia, 15d-PGJ2 has been shown to inhibit JNK phosphorylation, leading to anti-inflammatory effects. This inhibition is mediated by the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates JNK. aai.org This dual regulatory role on JNK signaling underscores the complexity of 15d-PGJ2's actions.

p38 MAPK Activation

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has been shown to induce the activation of p38 mitogen-activated protein kinase (MAPK) in various cell types. In MG-63 osteosarcoma cells, 15d-PGJ2 rapidly and independently activates p38. frontiersin.org This activation is a key part of the signaling cascade, as the use of p38 inhibitors blocks the transcription of prostaglandin-endoperoxide synthase 2 (PTGS2) induced by 15d-PGJ2. frontiersin.org The mechanism often involves the generation of reactive oxygen species (ROS), which then leads to the phosphorylation and activation of p38 MAPK. mdpi.comresearchgate.net This activation can, in turn, influence downstream targets. For instance, in MG-63 cells, the 15d-PGJ2-induced activation of p38 MAPK leads to the subsequent phosphorylation of Akt. mdpi.comresearchgate.net In vascular endothelial cells, activation of p38 MAPK by 15d-PGJ2 contributes to the accumulation and phosphorylation of p53, leading to apoptosis. e-century.us Similarly, in osteosarcoma cells, the 15d-PGJ2-induced p38- and JNK-MAPK pathways activate caspases, culminating in apoptosis. mdpi.com However, in some contexts, such as in human eosinophils, low concentrations of 15d-PGJ2 did not affect eotaxin-induced phosphorylation of p38 MAPK. aai.org

AKT Inactivation

The effect of 15d-PGJ2 on the serine/threonine kinase Akt (also known as protein kinase B) is often characterized by its inactivation, contributing to the compound's cytotoxic and anti-proliferative effects. In several cancer cell lines, 15d-PGJ2 has been observed to decrease the levels of phosphorylated Akt (p-Akt), the active form of the protein. medsci.orgoncotarget.com For example, in 786-O human renal cell carcinoma cells, 15d-PGJ2 markedly decreased p-Akt levels without changing total Akt levels. medsci.org This inhibition of Akt activation was linked to the cytotoxic effects of 15d-PGJ2 in these cells. medsci.org Similarly, in osteosarcoma cell lines U2OS and Saos2, 15d-PGJ2 induced a significant time-dependent downregulation of both total AKT and p-AKT. oncotarget.comnih.gov This downregulation of Akt is a crucial component of 15d-PGJ2-mediated apoptosis in these cells, and constitutive activation of Akt can partially reverse this effect. oncotarget.comnih.gov The mechanism of Akt inactivation can be linked to the generation of reactive oxygen species (ROS). e-century.us In some leukemia and colorectal cancer cells, 15d-PGJ2-induced ROS generation leads to the inactivation of Akt. e-century.us Furthermore, in human leukemia cells, 15d-PGJ2 has been found to augment TRAIL-induced apoptosis by downregulating the expression and phosphorylation of AKT in a PPARγ-independent manner. e-century.us However, it is worth noting that in some cell types and contexts, such as in C2C12 myoblasts, 15d-PGJ2 treatment did not result in a significant change in the phosphorylation of Akt at the S473 residue. elifesciences.org

Inhibition of PI3K-Akt Pathway

15d-PGJ2 has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway in various cellular contexts, often contributing to its anti-inflammatory and anti-proliferative actions. aai.orgnih.govoup.com In primary rat astrocytes, 15d-PGJ2 was found to inhibit the lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-induced PI3K-Akt pathway as part of its mechanism for suppressing inflammatory responses. aai.orgnih.govoup.com This inhibition was shown to be independent of PPARγ activation. aai.orgnih.gov The study demonstrated that co-expression of constitutively active Akt and the p110 catalytic subunit of PI3K could reverse the inhibitory effects of 15d-PGJ2 on the induction of inducible nitric oxide synthase (iNOS) and NF-κB activity. aai.orgnih.gov Similarly, in manganese-exposed astrocytes, 15d-PGJ2 was shown to suppress the activation of the PI3K/Akt pathway, which is upstream of NF-κB. nih.gov Inhibition of this pathway with a chemical inhibitor mimicked the effect of 15d-PGJ2 on NF-κB activation, confirming the role of PI3K/Akt inhibition in the anti-inflammatory effects of the prostaglandin. nih.gov While many studies point to the inhibitory role of 15d-PGJ2 on this pathway, some reports suggest a more complex interaction, where 15d-PGJ2 may activate MAPK and PI3K/Akt pathways through H-Ras-dependent signaling in certain cell types like NIH 3T3 cells. pnas.org

Direct Inhibition of Translational Initiation Factor eIF4A

A significant mechanism of action for 15d-PGJ2 involves the direct inhibition of the eukaryotic translation initiation factor 4A (eIF4A). nih.govembopress.org eIF4A is a DEAD-box RNA helicase essential for the initiation of cap-dependent translation. nih.gov 15d-PGJ2 has been identified as a direct binding partner of eIF4A. nih.govembopress.org This interaction leads to the inactivation of eIF4A, thereby blocking translation. nih.govembopress.org This translational inhibition is considered a key contributor to the anti-proliferative and anti-inflammatory activities of 15d-PGJ2. nih.govnih.govbiologists.combiorxiv.org The inhibition of translation by 15d-PGJ2 can also trigger the formation of stress granules (SGs), which are cytoplasmic aggregates of stalled translation initiation complexes. nih.govnih.gov The sequestration of signaling proteins, such as TRAF2, into these SGs further contributes to the anti-inflammatory effects of 15d-PGJ2. nih.govwikipedia.org While 15d-PGJ2's interaction with eIF4A inhibits translation, it does not appear to affect the intrinsic helicase activity of eIF4A. nih.govresearchgate.net

Targeting Cysteine 264 in eIF4A

The inhibitory effect of 15d-PGJ2 on eIF4A is mediated through a specific covalent modification. 15d-PGJ2 contains a reactive cyclopentenone ring that can act as a Michael acceptor, allowing it to form covalent adducts with nucleophiles like the sulfhydryl group of cysteine residues in proteins. nih.govnih.gov Research has pinpointed cysteine 264 (Cys-264) in human eIF4A1 as the specific target for this covalent binding. nih.govembopress.orgnih.govwikipedia.orgpnas.org The interaction is a direct one, as demonstrated by experiments using purified eIF4A1 proteins. nih.gov Mutational analysis has confirmed the importance of this residue; eIF4A mutants where Cys-264 is altered show reduced binding to 15d-PGJ2. nih.gov This specific targeting of Cys-264 is crucial for the subsequent disruption of eIF4A's function in translation initiation. nih.govnih.gov

Blocking eIF4A-eIF4G Interaction

The covalent binding of 15d-PGJ2 to Cys-264 of eIF4A leads to a specific disruption of the eIF4F translation initiation complex. nih.govembopress.orgnih.gov The primary consequence of this binding is the blockage of the interaction between eIF4A and eIF4G, a large scaffolding protein that is essential for recruiting eIF4A to the 5' cap of mRNA. nih.govembopress.orgnih.govbiologists.combiorxiv.orgpnas.orgembopress.org This disruption is specific, as the interactions of eIF4G with other components of the eIF4F complex, such as eIF4E, are not affected by 15d-PGJ2. nih.gov The Cys-264 residue is located near the binding site for eIF4G on the eIF4A protein, suggesting that the covalent attachment of 15d-PGJ2 sterically hinders the eIF4A-eIF4G interaction. nih.govpnas.org By preventing the association of eIF4A with eIF4G, 15d-PGJ2 effectively inhibits the assembly of a functional eIF4F complex, thereby halting cap-dependent translation initiation. nih.govembopress.orgnih.gov

Inhibition of CRM1-Dependent Nuclear Protein Export

Beyond its effects on translation, 15d-PGJ2 also modulates nucleocytoplasmic transport by inhibiting the chromosome region maintenance 1 (CRM1)-dependent nuclear protein export pathway. nih.govnih.govfrontiersin.org CRM1, also known as exportin 1 (XPO1), is a key nuclear export receptor responsible for transporting numerous proteins from the nucleus to the cytoplasm. nih.gov 15d-PGJ2 has been identified as an endogenous regulator of this pathway. nih.govnih.gov Treatment of cells with 15d-PGJ2 leads to the nuclear accumulation of CRM1 substrates, such as RanBP1. nih.govresearchgate.net

Reaction with Conserved Cysteine Residue in CRM1

15d-PGJ2 has been identified as a regulator of CRM1-dependent nuclear protein export. nih.govresearchgate.net Its mechanism of action mirrors that of the well-characterized CRM1 inhibitor, leptomycin B. Research has shown that 15d-PGJ2 directly interacts with the nuclear export receptor CRM1 by forming a covalent bond with a conserved cysteine residue (C528) within the CRM1 protein sequence. nih.govresearchgate.net This covalent modification, occurring via a Michael addition reaction, effectively prevents the formation of the nuclear export complex, which consists of CRM1, RanGTP, and the cargo protein bearing a nuclear export signal. nih.govresearchgate.net Consequently, proteins that are normally shuttled out of the nucleus are retained, leading to their nuclear accumulation. nih.govresearchgate.net The specificity of this interaction is highlighted by the observation that cells expressing a mutant form of CRM1, where the critical cysteine residue is replaced by serine (C528S), are resistant to the inhibitory effects of 15d-PGJ2. nih.govresearchgate.net This targeted inhibition of CRM1-mediated export is a key contributor to the anti-inflammatory, anti-proliferative, and anti-viral properties attributed to 15d-PGJ2. nih.gov

Interaction with Other Nuclear Receptors

Inhibition of Androgen Receptor (AR) Signaling

15d-PGJ2 acts as a potent inhibitor of androgen receptor (AR) signaling, a critical pathway in the development and progression of prostate cancer. nih.govnih.gov This anti-androgenic effect is multifaceted. 15d-PGJ2 has been shown to dramatically and dose-dependently repress the transcription of AR target genes, such as FKBP51 and TMPRSS2, in prostate cancer cells. nih.govresearchgate.net

The inhibitory mechanism involves direct interference with AR function. Chromatin immunoprecipitation assays have revealed that 15d-PGJ2 treatment inhibits the binding of the AR to the regulatory regions of its target genes. nih.govnih.gov Furthermore, 15d-PGJ2 disrupts the androgen-dependent interaction between the N-terminal and C-terminal domains of the AR, a crucial step for its full transcriptional activity. nih.govnih.gov Interestingly, 15d-PGJ2 also triggers the modification of the AR by SUMO-2/3 (Small Ubiquitin-related Modifier), which may play a role in the repressive effect on AR-dependent transcription. nih.govresearchgate.net This direct inhibition of AR signaling highlights a potential therapeutic avenue for targeting AR activity in prostate cancer. nih.gov

Table of Research Findings on 15d-PGJ2 Molecular Interactions:

SectionSubsectionKey FindingAffected Protein/ProcessCell Type(s) Studied
3.2.4.1 Reaction with Conserved Cysteine Residue in CRM1Covalent modification of Cys528, inhibiting nuclear export. nih.govresearchgate.netCRM1Transfected cells
3.2.5.1 Accumulation of Ubiquitinated ProteinsInhibition of proteasome leads to buildup of ubiquitinated proteins. tandfonline.comacs.orgfrontiersin.orgUbiquitin-Proteasome SystemHuman Endothelial Cells, SH-SY5Y Neuroblastoma
3.2.5.2 Oxidation of S6 ATPase Subunit of 26S ProteasomeCarbonylation and inactivation of S6 ATPase. tandfonline.comtandfonline.comS6 ATPase (Rpt3)SH-SY5Y Neuroblastoma
3.2.5.3 Inhibition of Ubiquitin Isopeptidase ActivityCovalent modification and inactivation of DUBs. nih.govUCH-L1, UCH-L3In vitro assays
3.2.6.1 Inhibition of Androgen Receptor (AR) SignalingRepression of AR target genes, inhibition of AR DNA binding. nih.govnih.govAndrogen Receptor (AR)VCaP Prostate Cancer Cells
Modulation of Estrogen Receptor Alpha (ERα)

15d-PGJ2 has been identified as a potent inhibitor of Estrogen Receptor Alpha (ERα) transcriptional activity, operating through a mechanism independent of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). aacrjournals.orgnih.gov This inhibitory action is crucial, particularly in the context of ERα-positive breast cancers where ERα signaling is a key driver of cell proliferation. aacrjournals.orgmdpi.com

The primary mechanism of inhibition involves the direct covalent modification of ERα by 15d-PGJ2. aacrjournals.orgnih.gov This occurs through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone in the cyclopentenone ring of 15d-PGJ2 forms adducts with specific cysteine residues within the ERα protein. aacrjournals.org

Key Research Findings on 15d-PGJ2 and ERα:

FindingDescriptionReferences
Covalent Modification 15d-PGJ2 directly binds to ERα. This has been demonstrated using biotinylated 15d-PGJ2 in both in vitro and in vivo studies. aacrjournals.orgnih.gov
Target Residues Mass spectrometry analysis has identified Cysteine 227 (Cys227) and Cysteine 240 (Cys240) in the C-terminal zinc finger of the ERα DNA-binding domain (DBD) as the specific targets for covalent modification by 15d-PGJ2. aacrjournals.orgnih.govmdpi.com
Functional Consequence This modification disrupts the structure of the second zinc finger in the ERα DBD, which is critical for receptor dimerization and DNA binding. aacrjournals.orgnih.gov The disruption leads to the release of zinc from the zinc finger motif. aacrjournals.org
Inhibition of DNA Binding As a result of the structural disruption, the ability of ERα to bind to its target DNA sequences, known as Estrogen Response Elements (EREs), is inhibited. aacrjournals.orgnih.gov This has been confirmed by gel mobility shift and chromatin immunoprecipitation (ChIP) assays. nih.gov
Transcriptional Repression By preventing ERα from binding to DNA, 15d-PGJ2 effectively represses the transcription of ERα target genes, such as pS2 and c-Myc, which are involved in cell growth. aacrjournals.orgnih.gov This inhibition occurs for both estrogen-dependent and estrogen-independent ERα transcriptional activity. aacrjournals.org
Differential Effect on ERβ Interestingly, 15d-PGJ2 has little effect on the DNA binding of Estrogen Receptor Beta (ERβ). aacrjournals.org

This direct inactivation of the ERα DNA binding function presents a novel therapeutic strategy, distinct from traditional antiestrogen (B12405530) therapies that compete with estrogen for receptor binding. aacrjournals.org By covalently modifying the ERα DBD, 15d-PGJ2 fundamentally blocks both hormone-dependent and independent signaling pathways. nih.gov

Signaling through Retinoic Acid Receptor-Related Orphan Receptor-α (RORα)

15d-PGJ2 also exerts its effects through the Retinoic Acid Receptor-Related Orphan Receptor-α (RORα), a nuclear receptor known to suppress the expression of pro-inflammatory genes. ahajournals.orgnih.gov This signaling pathway appears to be largely independent of PPARγ. ahajournals.orgnih.gov

Research in human vascular endothelial cells (HUVECs) has shown that 15d-PGJ2 can induce the expression of RORα1 and RORα4 isoforms. ahajournals.orgnih.gov This induction is significant because RORα itself can inhibit the pro-inflammatory signaling cascades, such as the one initiated by Tumor Necrosis Factor-alpha (TNF-α). ahajournals.org

Key Research Findings on 15d-PGJ2 and RORα:

FindingDescriptionReferences
Induction of RORα Expression 15d-PGJ2 treatment leads to an increase in the expression of RORα1 and RORα4 in HUVECs. This effect was not significantly replicated by the synthetic PPARγ ligand, pioglitazone. ahajournals.orgnih.gov
PPARγ-Independent Mechanism The induction of RORα by 15d-PGJ2 was not blocked by a PPARγ antagonist, indicating a PPARγ-independent pathway. ahajournals.orgnih.gov
Inhibition of Pro-inflammatory Genes Overexpression of RORα1 in HUVECs inhibited the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). 15d-PGJ2 also inhibited the expression of these pro-inflammatory genes. ahajournals.orgnih.gov
Functional Link The inhibitory effect of 15d-PGJ2 on pro-inflammatory gene expression was attenuated when a mutant form of RORα (which inhibits RORα transcriptional activity) was overexpressed. This suggests that the anti-inflammatory actions of 15d-PGJ2 are, at least in part, mediated through its induction of RORα. ahajournals.orgnih.gov
Circadian Rhythm In NIH3T3 cells, 15d-PGJ2 has been shown to transiently induce the expression of RORα mRNA, along with other clock genes like Cry1 and Cry2, suggesting a role in the entrainment of circadian rhythms. This signaling was also found to be independent of PPARγ and MAPK pathways. d-nb.inforesearchgate.net

The mechanism by which RORα inhibits pro-inflammatory signaling likely involves the inhibition of the NF-κB pathway. ahajournals.org By inducing RORα, 15d-PGJ2 provides a novel, PPARγ-independent mechanism for its anti-inflammatory effects. ahajournals.orgnih.gov

Reactive Oxygen Species (ROS) Production and Mediation

A significant aspect of 15d-PGJ2's biological activity is its ability to induce the production of Reactive Oxygen Species (ROS). This elevation in intracellular ROS levels is a key mediator of many of its cellular effects, including the induction of apoptosis in various cancer cell lines. e-century.usmdpi.comnih.govaacrjournals.orgdovepress.com

The generation of ROS by 15d-PGJ2 is a primary event that triggers downstream signaling cascades leading to cell death. mdpi.comnih.gov This process can be both caspase-dependent and independent. e-century.us

Sources and Consequences of 15d-PGJ2-Induced ROS:

AspectDescriptionReferences
Primary Sources of ROS The major sources for ROS generation following 15d-PGJ2 treatment are cytosolic NADPH oxidase and the mitochondrial electron transport chain (specifically complexes I and III). mdpi.comnih.govaacrjournals.org
Apoptosis Induction Increased ROS levels are a critical step in 15d-PGJ2-induced apoptosis in leukemia, colorectal cancer, osteosarcoma, and hepatoma cells. mdpi.comnih.govaacrjournals.orgdovepress.com This is often accompanied by disruption of the mitochondrial membrane potential. e-century.us
Modulation of Signaling Pathways ROS production mediates the activation of stress-activated protein kinases like JNK and p38 MAPK. e-century.usnih.gov Concurrently, it leads to the inactivation of survival pathways, most notably the Akt signaling pathway. nih.govaacrjournals.orgdovepress.com Inactivation of Akt appears to be a downstream consequence of ROS generation. nih.gov
Redox Status Alteration 15d-PGJ2 can directly modify and inhibit antioxidant proteins such as thioredoxin and thioredoxin reductase, leading to an altered intracellular redox state and contributing to oxidative stress. tandfonline.com It also partially reduces intracellular glutathione (B108866) (GSH) levels and decreases the activity of glutathione peroxidase. tandfonline.com
Role in Anti-inflammatory Effects While high levels of ROS induce apoptosis, 15d-PGJ2 also has antioxidant properties, partly through the activation of the Nrf2 pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.net The induction of HO-1 by 15d-PGJ2 is itself mediated by ROS in some cell types. researchgate.net

The dual role of 15d-PGJ2 in both generating ROS and activating antioxidant responses highlights the complexity of its effects, which are highly dependent on the cellular context and concentration. The production of ROS is a pivotal event that mediates many of the compound's downstream biological actions, particularly its anti-cancer effects. e-century.usmdpi.comnih.gov

Cellular and Subcellular Effects of 15d Pgj2

Cell Cycle Modulation

15d-PGJ2 exerts profound effects on the cell cycle, a tightly regulated process that governs cell proliferation. Its intervention can halt the cycle at critical checkpoints, preventing cellular division. Several studies have confirmed that 15d-PGJ2 can induce cell cycle arrest in cancer cells. nih.gov

Induction of G1 Cell Cycle Arrest

The compound has been shown to block the progression of cells from the G0/G1 phase to the S phase. nih.gov This G1 arrest is a key mechanism of its anti-proliferative action. nih.gov For instance, 15d-PGJ2 inhibits the proliferation of colon cancer cell lines through a mechanism associated with G1 cell cycle arrest. nih.govnih.gov Similarly, its inhibitory effect on the growth of esophageal adenocarcinoma cells is partly attributed to the induction of G1 arrest. nih.gov

Induction of G2/M Phase Arrest

In addition to its effects on the G1 phase, 15d-PGJ2 can also halt cell cycle progression at the G2/M checkpoint. nih.govnih.gov This has been observed in multiple cancer cell lines. Studies on human breast cancer cells (MCF-7 and T-47D) revealed that 15d-PGJ2 blocks G2/M phase progression. nih.gov Research on human endometrial cancer cell lines also demonstrated that treatment with 15d-PGJ2 leads to cell cycle arrest at the G2/M phase. spandidos-publications.com Furthermore, in melanoma cell lines such as A375, M24met, and 1205Lu, 15d-PGJ2 was found to induce a G2/M arrest. researchgate.net This effect is linked to the disruption of microtubule stability, leading to mitotic arrest and subsequent cell death in breast cancer cells. nih.govnih.gov

Downregulation of Cyclin D1 Expression

A critical molecular target of 15d-PGJ2 in cell cycle control is Cyclin D1, a key protein for G1 phase progression. nih.gov Treatment of MCF-7 breast cancer cells with 15d-PGJ2 results in the rapid downregulation of Cyclin D1 protein expression. nih.govnih.gov This effect is not primarily due to decreased gene transcription but rather occurs at the translational level. nih.gov 15d-PGJ2 inhibits the initiation of Cyclin D1 mRNA translation by promoting the phosphorylation of the eukaryotic initiation factor 2α (eIF-2α). nih.govnih.gov This rapid depletion of Cyclin D1 protein contributes significantly to the induction of G1 arrest. nih.govnih.gov

Cell LineOrganismEffectKey Molecular Target
Colon Cancer CellsHumanG1 Cell Cycle ArrestCyclin D1
Esophageal Adenocarcinoma CellsHumanG1 Cell Cycle ArrestNot Specified
MCF-7 (Breast Cancer)HumanG1 and G2/M ArrestCyclin D1, Cyclin B1
T-47D (Breast Cancer)HumanG1 and G2/M ArrestCyclin D1, Cyclin B1
Endometrial Cancer CellsHumanG2/M ArrestNot Specified
Melanoma Cells (A375, M24met)HumanG2/M ArrestNot Specified

Apoptosis Induction

15d-PGJ2 is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. nih.govnih.gov This process is crucial for eliminating damaged or unwanted cells and is a major focus of cancer therapy research.

Caspase-Dependent Apoptosis

The apoptotic pathway triggered by 15d-PGJ2 is often dependent on caspases, a family of proteases that execute the cell death program. In Ha-ras-transformed human breast epithelial cells, 15d-PGJ2-induced apoptosis is evidenced by the proteolytic cleavage of PARP, a hallmark of apoptosis, and caspase-3. nih.gov The effects of 15d-PGJ2 can be mitigated by a pan-caspase inhibitor, zVAD-FMK, confirming the role of caspases. nih.gov In human neuroblastoma cells, 15d-PGJ2 activates a death-inducing caspase cascade that is mediated by the Fas/FasL signaling pathway. pnas.org This is supported by findings that a broad-spectrum caspase inhibitor can block the induced apoptosis in these cells. pnas.org

ROS-Dependent Cell Death Pathway

A primary event in 15d-PGJ2-mediated cell death is the generation of reactive oxygen species (ROS). nih.govnih.gov In human leukemia and colorectal cancer cells, 15d-PGJ2 induces apoptosis by generating ROS through the activation of mitochondria and NADPH oxidase. nih.gov This oxidative stress leads to the inactivation of the pro-survival protein kinase Akt, which in turn promotes mitochondrial injury and apoptosis. nih.gov Similarly, in osteosarcoma cells, 15d-PGJ2 prompts intracellular ROS production, which then activates MAPK-dependent apoptosis. nih.govmdpi.com This ROS-dependent mechanism is considered a key upstream event that sensitizes cancer cells to apoptosis. semanticscholar.org The process can also involve severe impairment of mitochondrial function, characterized by a drop in membrane potential and a decrease in oxygen consumption. oup.com

Cell Line / ModelEffectKey MediatorsPathway
MCF10A-ras (Breast Epithelial)ApoptosisCaspase-3, PARPCaspase-Dependent
SH-SY5Y (Neuroblastoma)ApoptosisCaspases, Fas/FasLCaspase-Dependent
Leukemia & Colorectal Cancer CellsApoptosisROS, Akt inactivationROS-Dependent
Osteosarcoma Cells (U2-OS, Saos-2)ApoptosisROS, MAPKs (pERK1/2, pJNK, pp38)ROS-Dependent
MCF-7 (Breast Cancer)ApoptosisROS, Cytochrome cROS-Dependent, Mitochondrial

Induction of Mitochondrial Dysfunction

15d-PGJ2 can induce apoptosis by causing mitochondrial dysfunction. researchgate.netnih.gov This is characterized by a dose-dependent decrease in the mitochondrial membrane potential. researchgate.netnih.gov The compound has been shown to inhibit the mitochondrial respiratory chain, specifically by blocking the activity of NADH-ubiquinone reductase (complex I). nih.gov This inhibition of complex I not only disrupts cellular energy metabolism but also leads to a significant increase in the production of reactive oxygen species (ROS) by the mitochondria. nih.gov The disruption of mitochondrial function is a key step in the intrinsic apoptotic pathway. nih.gov Studies have also indicated that 15d-PGJ2 can modify components of the mitochondrial permeability transition pore, which can further contribute to cell death. researchgate.net

Inhibition of Human Telomerase Reverse Transcriptase (hTERT)

The inhibition of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, is another mechanism through which 15d-PGJ2 exerts its anti-cancer effects. scispace.comnih.gov Telomerase is crucial for maintaining telomere length and is highly active in the majority of cancer cells, contributing to their immortality. nih.govscbt.com

Studies have demonstrated that 15d-PGJ2 treatment leads to a dose-dependent decrease in hTERT protein expression in cancer cells, such as colon cancer cells. scispace.comnih.gov This downregulation of hTERT is a significant factor in the pro-apoptotic properties of 15d-PGJ2. scispace.comnih.gov The inhibition of hTERT expression by specific small inhibitory RNA (siRNA) has been shown to rapidly induce apoptosis, supporting the importance of this mechanism. scispace.comnih.gov

15d-PGJ2 reduces hTERT mRNA expression by affecting the DNA-binding activity of several transcription factors that regulate the hTERT gene promoter, including c-Myc, specificity protein 1 (Sp1), and estrogen receptor (ER). scispace.comnih.gov It achieves this through different mechanisms, such as suppressing c-Myc mRNA expression and enhancing the degradation of the Sp1 protein. nih.gov

Stabilization of p53

15d-PGJ2 has been observed to cause a significant accumulation of the p53 tumor suppressor protein in both the cytoplasm and the nucleus of cancer cells, such as MCF-7 human breast cancer cells. nih.govaacrjournals.org This stabilization of p53 does not occur at the transcriptional level, as p53 mRNA levels remain unchanged. aacrjournals.org Instead, 15d-PGJ2 interferes with the interaction between p53 and its negative regulator, murine double-minute 2 (MDM2), which is responsible for targeting p53 for proteasomal degradation. aacrjournals.org

The mechanism involves the direct covalent modification of p53 by 15d-PGJ2, likely at cysteine residues. aacrjournals.orgkisti.re.kr This modification is thought to hinder the p53-MDM2 interaction, thereby preventing p53 degradation and leading to its accumulation. aacrjournals.org However, this covalent modification also appears to render the p53 protein functionally inactive, as it impairs its ability to bind to DNA. aacrjournals.orgkisti.re.kr Therefore, while 15d-PGJ2 stabilizes the p53 protein, the accumulated p53 may not be capable of executing its normal tumor-suppressive functions. aacrjournals.org In some contexts, the upregulation of p53 by 15d-PGJ2 may be mediated by the induction of Heme oxygenase-1 (HO-1) and the subsequent release of iron. nih.gov

Regulation of Bax Expression

15d-PGJ2 can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. Specifically, it has been shown to influence the expression of the pro-apoptotic protein Bax. iaea.org In human chondrosarcoma cells, treatment with 15d-PGJ2 resulted in the up-regulation of Bax and the down-regulation of the anti-apoptotic protein Bcl-xL. iaea.org This shift in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members favors the induction of apoptosis. The stabilization of p53 by 15d-PGJ2 can also lead to the induced expression of Bax. nih.gov Other prostaglandins (B1171923) have been shown to directly bind to and activate Bax, suggesting a potential direct role for lipid mediators in regulating this pro-apoptotic protein, though the direct interaction with 15d-PGJ2 is less clear. nih.gov

Inhibition of Cell Proliferation and Growth

15d-PGJ2 demonstrates potent anti-proliferative effects across a wide range of cancer cell types. nih.govmdpi.comnih.govresearchgate.net It has been shown to inhibit the growth of uterine sarcoma cells, lung adenocarcinoma cells, osteosarcoma cells, and colon cancer cells, among others. nih.govmdpi.comnih.gov The anti-proliferative activity is often associated with the induction of cell cycle arrest and apoptosis. nih.gov For instance, in chondrosarcoma cells, the inhibition of cell proliferation is linked to the upregulation of the cyclin-dependent kinase inhibitor p21. iaea.org In lung adenocarcinoma cell lines, 15d-PGJ2 significantly inhibits not only proliferation but also cell migration and colony formation. nih.gov Similarly, in osteosarcoma cells, 15d-PGJ2 substantially decreases cell viability, colony formation, and wound closure capability. mdpi.com Notably, the inhibitory effects of 15d-PGJ2 on proliferation appear to be more pronounced in malignant cells compared to their non-malignant counterparts. mdpi.com

Below is a table summarizing research findings on the inhibition of cell proliferation and growth by 15d-PGJ2 in various cancer cell lines.

Cell LineCancer TypeObserved EffectsReference
HL-60 Human LeukemiaSynergistic reduction in viable cells with TRAIL bohrium.com
K562 Human LeukemiaSensitization to TRAIL-induced apoptosis bohrium.com
SNU-C4 Human Colorectal CancerSensitization to TRAIL-induced apoptosis bohrium.com
HCT116 Colon CancerSensitization to TRAIL-induced cytotoxicity aacrjournals.org
OUMS-27 Human ChondrosarcomaInhibition of cell proliferation, induction of p21 iaea.org
A549 Lung AdenocarcinomaInhibition of cell viability, proliferation, and migration nih.gov
H1299 Lung AdenocarcinomaInhibition of cell viability, proliferation, and migration nih.gov
H23 Lung AdenocarcinomaInhibition of cell viability, proliferation, and migration nih.gov
U2-OS OsteosarcomaDecreased cell viability, colony formation, and wound closure mdpi.com
Saos-2 OsteosarcomaDecreased cell viability, colony formation, and wound closure mdpi.com
MG-63 OsteosarcomaSignificant growth inhibition mdpi.com
MCF-7 Human Breast CancerInhibition of invasion nih.gov

Regulation of Cell Differentiation

15d-PGJ2 demonstrates a profound ability to regulate the differentiation pathways of various cell types, often through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ).

Adipocyte and Osteoblast Differentiation: 15d-PGJ2 is a well-established endogenous ligand for PPARγ, a key transcription factor in adipogenesis. By activating PPARγ, 15d-PGJ2 promotes the differentiation of mesenchymal stem cells into adipocytes. nih.govnih.gov Conversely, this activation of PPARγ can suppress osteoblastogenesis, thereby inhibiting bone formation. nih.gov This reciprocal regulation highlights a critical role for 15d-PGJ2 in the lineage commitment of mesenchymal stem cells.

Neuronal Differentiation: The influence of 15d-PGJ2 extends to the nervous system, where it can promote neuronal differentiation. It has been shown to induce the differentiation of rat embryonic midbrain cells into dopaminergic neurons in a manner dependent on PPARγ. researchgate.net Furthermore, 15d-PGJ2 can enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting a cooperative role in neuronal development and regeneration. researchgate.net However, its effects on neural progenitor cells can be biphasic, facilitating proliferation at low concentrations and suppressing it at higher concentrations. doi.org

Impact on Cancer Stem Cell Activity

Emerging research indicates that 15d-PGJ2 can negatively impact the activity of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for initiation, maintenance, and recurrence of cancer. Although direct evidence is still being gathered, studies have shown that 15d-PGJ2 can inhibit the function of CSCs. nih.govresearchgate.net Specifically, it has been found to inhibit the expression of genes related to "stemness" in bladder cancer cells. nih.gov Moreover, PPARγ agonists, including 15d-PGJ2, have been shown to restrict the stem cell characteristics of liver cancer cells and inhibit the growth and expansion of brain tumor stem cells. nih.govnih.gov

Induction of Stress Granule (SG) Formation and TRAF2 Sequestration

In response to cellular stress, 15d-PGJ2 is a potent inducer of stress granules (SGs). SGs are dense cytoplasmic aggregates of proteins and mRNAs that form when translation initiation is stalled, serving as a protective mechanism. The formation of SGs is a key component of the integrated stress response (ISR).

15d-PGJ2 triggers the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a critical event that leads to the repression of bulk translation and the subsequent assembly of SGs. While 15d-PGJ2 is a confirmed inducer of SG formation, it is also a generally observed phenomenon that under cellular stress, key signaling molecules can be sequestered into these granules, thereby interrupting their normal function. One such molecule is TNF receptor-associated factor 2 (TRAF2), a critical adapter protein in the TNF-α signaling pathway that leads to NF-κB activation. nih.govnih.gov The sequestration of TRAF2 into SGs under general stress conditions serves to block pro-inflammatory signaling pathways. nih.govnih.gov

Modulation of Protein Turnover and Degradation

15d-PGJ2 significantly modulates protein homeostasis by directly targeting the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for the degradation of most intracellular proteins, playing a crucial role in regulating numerous cellular processes.

Research has shown that 15d-PGJ2 can covalently modify and inhibit the proteasome. nih.govresearchgate.netfrontiersin.org This inhibitory action is highly specific, targeting multiple proteins exclusively within the 19S regulatory particle of the 26S proteasome. nih.govresearchgate.netfrontiersin.org The modification occurs via a Michael addition reaction between the electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ2 and cysteine residues on the proteasome subunit proteins. researchgate.net This inhibition of proteasome activity leads to a subsequent accumulation of poly-ubiquitinated proteins within the cell, demonstrating a significant disruption of normal protein turnover and degradation. nih.govfrontiersin.org

Interaction with Neuronal Plasma Membrane Proteins

Proteomic studies have identified that 15d-PGJ2 directly interacts with a distinct set of proteins located in the neuronal plasma membrane. nih.govplos.orgresearchgate.netresearchgate.net These interactions are independent of its well-known nuclear receptor PPARγ and are thought to contribute to its neurotoxic effects at higher concentrations. researchgate.nethimeji-du.ac.jpnih.gov The identified target proteins fall into several functional classes, including glycolytic enzymes and molecular chaperones. nih.govplos.orgresearchgate.net

Glycolytic Enzymes (Enolase 2, Pyruvate Kinase M1, Glyceraldehyde 3-Phosphate Dehydrogenase)

Several key enzymes of the glycolytic pathway have been identified as direct targets of 15d-PGJ2 in the neuronal plasma membrane. nih.govplos.orgresearchgate.net

Enolase 2 (Neuron-Specific Enolase): This glycolytic enzyme is a confirmed target of 15d-PGJ2. nih.govresearchgate.net Beyond its metabolic role, membrane-associated Enolase 2 is implicated in neuronal survival and differentiation signaling. mdpi.commdpi.com

Pyruvate Kinase M1 (PKM1): 15d-PGJ2 has been shown to bind to PKM1 in the neuronal membrane. nih.govresearchgate.net PKM1 is a critical enzyme in the final step of glycolysis. mdpi.com

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH): GAPDH is another glycolytic enzyme identified as a binding partner for 15d-PGJ2 on the neuronal surface. nih.govresearchgate.net

The interaction of 15d-PGJ2 with these enzymes suggests a potential mechanism for disrupting neuronal energy metabolism and signaling.

Protein TargetPrimary FunctionReference
Enolase 2Glycolytic enzyme, involved in neuronal survival and differentiation nih.govresearchgate.netmdpi.commdpi.com
Pyruvate Kinase M1 (PKM1)Glycolytic enzyme, catalyzes the final step of glycolysis nih.govresearchgate.netmdpi.com
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)Glycolytic enzyme nih.govresearchgate.net

Molecular Chaperones (Heat Shock Protein 8, T-Complex Protein 1 Subunit α)

Molecular chaperones, responsible for maintaining protein folding and stability, are also targets of 15d-PGJ2 at the neuronal plasma membrane. nih.govplos.orgresearchgate.net

Heat Shock Protein 8 (HspA8/Hsc70): This molecular chaperone, involved in protein folding and degradation, has been identified as a 15d-PGJ2 interacting protein. nih.govresearchgate.netresearchgate.net Hsps play critical roles in regulating cell growth and survival, particularly during development and under stress conditions. frontiersin.org

T-Complex Protein 1 Subunit α (TCP1α): This protein is a subunit of a molecular chaperone complex involved in the folding of key cytoskeletal proteins like actin and tubulin. researchgate.net

The modification of these chaperones by 15d-PGJ2 could interfere with cellular protein quality control and cytoskeletal dynamics.

Protein TargetPrimary FunctionReference
Heat Shock Protein 8 (HspA8)Molecular chaperone involved in protein maturation, re-folding, and degradation nih.govresearchgate.netresearchgate.netfrontiersin.org
T-Complex Protein 1 Subunit α (TCP1α)Subunit of a molecular chaperone complex for actin and tubulin folding researchgate.net

Cytoskeletal Proteins (Actin β, F-Actin-Capping Protein, Tubulin β, Internexin α)

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has been shown to interact with and modulate the function of several key cytoskeletal proteins, leading to significant effects on cellular structure and division. These interactions are often mediated by the formation of covalent adducts, altering the protein's structure and function.

Actin β

Research has identified β-actin as a primary cellular target of 15d-PGJ2. nih.govacs.org In human neuroblastoma SH-SY5Y cells, biotinylated 15d-PGJ2 was used to identify its protein targets, with β-actin being the most prominently adducted protein. nih.govacs.org The interaction is specific, with 15d-PGJ2 binding covalently to the Cys374 residue of actin through a Michael adduction. nih.govacs.org This binding event induces a conformational change in the actin protein, which disrupts the actin cytoskeleton. nih.govacs.org

Functionally, this interaction leads to marked morphological changes in the actin filament network, specifically promoting the depolymerization of F-actin and impairing the polymerization of G-actin. nih.govacs.org Computational studies have suggested that the covalent binding of 15d-PGJ2 distorts actin subdomains 2 and 4, which are crucial for nucleotide binding and exchange, thereby hindering the polymerization process. nih.govacs.org

Table 1: Effects of 15d-PGJ2 on Actin β

Effect Mechanism Cell Type Reference
F-actin depolymerization Covalent binding to Cys374, inducing conformational change Human neuroblastoma SH-SY5Y cells nih.govacs.org
Impaired G-actin polymerization Distortion of nucleotide binding sites Human neuroblastoma SH-SY5Y cells nih.govacs.org

F-Actin-Capping Protein

Studies have identified F-Actin-Capping Protein (also known as CapZ) as a target of 15d-PGJ2. Specifically, the alpha 2 subunit (CapZα2) was identified as a membrane target protein for 15d-PGJ2 in neuronal plasma membranes. plos.orgresearchgate.net This interaction suggests a potential role for 15d-PGJ2 in modulating the dynamics of actin filament capping, which is a critical process for regulating actin polymerization and cell motility.

Tubulin β

15d-PGJ2 has been identified as a tubulin-binding agent that destabilizes microtubules and induces mitotic arrest. nih.govnih.govnih.govkisti.re.kr In MCF-7 breast cancer cells, treatment with 15d-PGJ2 led to a significant disruption of the microtubule network and an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This disruption is associated with mitotic abnormalities, including the failure to form a stable metaphase plate and complete cytokinesis. nih.govkisti.re.kr

The mechanism of action involves the direct binding of 15d-PGJ2 to tubulin. Mass spectrometry analysis has revealed that 15d-PGJ2 forms a covalent adduct with at least four cysteine residues present in both α- and β-tubulin. nih.govkisti.re.kr This binding destabilizes the microtubule structure, leading to the observed effects on cell division. nih.govnih.gov In mesangial cells, 15d-PGJ2 was also found to induce an early reorganization of tubulin. nih.gov

Table 2: Effects of 15d-PGJ2 on Tubulin β

Effect Mechanism Cell Type Reference
Microtubule destabilization Covalent adduct formation with cysteine residues in α- and β-tubulin MCF-7 breast cancer cells nih.govkisti.re.kr
Mitotic arrest Disruption of microtubule network MCF-7 breast cancer cells nih.govnih.govnih.gov

Internexin α

Internexin α has been identified as a neuronal plasma membrane target protein for 15d-PGJ2. plos.orghimeji-du.ac.jp As a type IV intermediate filament protein primarily expressed in the central nervous system, the interaction with 15d-PGJ2 suggests a potential impact on the neuronal cytoskeleton. The functional consequences of this specific interaction require further investigation.

Biological Roles and Pathophysiological Implications of 15d Pgj2

Anti-inflammatory and Immunomodulatory Effects

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a cyclopentenone prostaglandin (B15479496) derived from prostaglandin D₂, is a significant endogenous modulator of inflammatory and immune responses. frontiersin.org Its actions are multifaceted, influencing a wide array of cellular processes to resolve inflammation. physiology.org

15d-PGJ₂ has been demonstrated to be a potent inhibitor of proinflammatory cytokine production across various cell types. oup.comoup.com This inhibitory action is crucial in mitigating the intensity of inflammatory reactions. Research has shown that 15d-PGJ₂ can significantly reduce the expression and release of several key cytokines involved in the inflammatory cascade.

In models of gouty arthritis, 15d-PGJ₂ has been shown to inhibit the release of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interleukin-33 (IL-33). nih.govresearchgate.net Similarly, in primary rat astrocytes, 15d-PGJ₂ dose-dependently inhibits the production of TNF-α, IL-1β, and IL-6 induced by inflammatory stimuli. aai.org Its anti-inflammatory properties are also evident in its ability to decrease the gene expression of TNF-α, IL-6, and Interleukin-12 (IL-12) in various in vitro and in vivo models. oup.comoup.comresearchgate.net This broad-spectrum inhibition of key proinflammatory cytokines underscores the significant role of 15d-PGJ₂ in controlling inflammation.

Table 1: Effects of 15d-PGJ₂ on Proinflammatory Cytokine Production

Cytokine Effect of 15d-PGJ₂ Context/Model Citation
TNF-α Inhibition Gouty arthritis, primary astrocytes, various inflammatory models nih.govresearchgate.netaai.org
IL-1β Inhibition Gouty arthritis, primary astrocytes nih.govresearchgate.netaai.org
IL-6 Inhibition Gouty arthritis, primary astrocytes, various inflammatory models frontiersin.orgnih.govresearchgate.netaai.org
IL-17 Inhibition Gouty arthritis, eosinophil-induced diseases nih.govresearchgate.net
IL-33 Inhibition Gouty arthritis, eosinophil-induced diseases nih.govresearchgate.net
IL-12 Inhibition Various inflammatory models oup.comoup.com

In addition to its effects on cytokines, 15d-PGJ₂ also modulates the expression of chemokines, which are critical for recruiting immune cells to sites of inflammation. Studies have shown that 15d-PGJ₂ can inhibit the expression of several key chemokines, thereby limiting leukocyte infiltration and dampening the inflammatory response. oup.comoup.com

Specifically, 15d-PGJ₂ has been found to inhibit the gene expression of CXCL10 (also known as IP-10), CXCL8 (IL-8), CCL2 (MCP-1), CCL3 (MIP-1α), and CCL4 (MIP-1β) in various cell types. oup.comoup.com For instance, in a model of influenza-induced lung inflammation, treatment with 15d-PGJ₂ markedly reduced the gene expression of CXCL10, CCL2, and CCL3 in the lungs. oup.com Furthermore, in mesangial cells, 15d-PGJ₂ inhibits the IFN-γ-induced expression of the T-cell attracting chemokine CXCL10. nih.gov However, it is noteworthy that in some contexts, such as in stimulated human T cells, 15d-PGJ₂ has been observed to induce IL-8 production. aai.org

15d-PGJ₂ plays a significant role in modulating T-cell function, which is central to the adaptive immune response. It can effectively regulate T-cell activation and the expression of surface proteins, often through its interaction with the nuclear receptor PPAR-γ. nih.govsemanticscholar.org By enhancing PPAR-γ transcriptional activity, 15d-PGJ₂ can influence the expression of genes related to inflammatory cytokines in T-cells. nih.govsemanticscholar.org

Research indicates that 15d-PGJ₂ can inhibit the expression of the Fas ligand (Fas-L or CD95L) on T lymphocytes, a key molecule involved in activation-induced cell death. aai.org This inhibition of Fas-L expression by 15d-PGJ₂ may serve as a mechanism to control T-cell-mediated cytotoxicity and autoimmune responses. aai.org Furthermore, 15d-PGJ₂ has been shown to repress the expression of RANKL, another important surface protein on T-cells, which can impact immune regulation and bone metabolism. researchgate.net

15d-PGJ₂ can exert a negative feedback regulation on the very pathway that leads to its own synthesis, specifically by inhibiting the expression of cyclooxygenase-2 (COX-2). frontierspartnerships.orgpnas.org COX-2 is a key enzyme responsible for the increased production of prostaglandins (B1171923) during inflammation. physiology.orgpnas.org

The inhibitory effect of 15d-PGJ₂ on COX-2 expression can occur through multiple mechanisms. It has been shown to inhibit the activity of IκB kinase (IKK), a critical component of the NF-κB signaling pathway which is a major transcriptional regulator of the COX-2 gene. frontierspartnerships.orgpnas.org By inhibiting IKK, 15d-PGJ₂ prevents the activation of NF-κB and subsequent transcription of the COX-2 gene. pnas.org This leads to a reduction in the synthesis of prostaglandins, including PGE₂, thereby contributing to the resolution of inflammation. pnas.orgpnas.org In activated chondrocytes, 15d-PGJ₂ has been shown to inhibit the prostaglandin synthesis pathway, reducing levels of COX-2. nih.gov

15d-PGJ₂ has been shown to induce the expression of heat shock proteins (HSPs), particularly the 70-kilodalton heat shock protein (HSP70). nih.govaacrjournals.orgnih.gov HSPs are molecular chaperones that play a crucial role in protecting cells from stress, including oxidative stress and inflammation.

The induction of HSP70 by 15d-PGJ₂ is linked to its anti-inflammatory effects. In chondrocytes, 15d-PGJ₂ stimulates HSP70 expression in response to oxidative stress. nih.gov This increased HSP70 then contributes to the inhibitory effect of 15d-PGJ₂ on the IL-1-induced activation of the NF-κB pathway and the expression of COX-2. nih.gov This suggests a feedback loop where 15d-PGJ₂ induces oxidative stress, which in turn upregulates HSP70, leading to an anti-inflammatory response. nih.govresearchgate.netresearchgate.net The induction of HSP70 by 15d-PGJ₂ has also been observed in prostate tumor cells and endothelial cells. aacrjournals.orgnih.gov

Table 2: Summary of 15d-PGJ₂'s Regulatory Effects on HSP70

Cell Type Effect of 15d-PGJ₂ on HSP70 Associated Outcome Citation
Chondrocytes Stimulates expression Inhibition of NF-κB pathway and COX-2 expression nih.govnih.gov
Prostate Tumor Cells Induces expression Elicits tumor-specific CTLs and protective immunity aacrjournals.org
Endothelial Cells Induces expression Inversely associated with eNOS reduction nih.gov

15d-PGJ₂ has complex and sometimes contradictory effects on eosinophils, a type of granulocyte involved in allergic inflammation and parasitic infections. Its actions appear to be concentration-dependent. karger.com

At higher concentrations, 15d-PGJ₂ can significantly reduce eosinophil production and migration. nih.gov It has been shown to inhibit eosinophil accumulation in the lungs in models of allergic asthma. researchgate.net This pro-resolving effect is likely related to its ability to induce apoptosis (programmed cell death) in eosinophils and block their trafficking. researchgate.netpsu.edu

Conversely, at very low (picomolar) concentrations, 15d-PGJ₂ can enhance eotaxin-induced migration of eosinophils. karger.compsu.edu Furthermore, 15d-PGJ₂ itself can act as a chemoattractant for eosinophils, inducing their migration through the CRTH2 receptor. karger.com This dual role suggests that the local concentration of 15d-PGJ₂ at the site of inflammation is a critical determinant of its effect on eosinophil function.

Inhibition of Inflammasomes (NLRP1, NLRP3) and Caspase-1 Activation

15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) is an eicosanoid that has been shown to inhibit the activation of caspase-1 by the NLRP1 and NLRP3 inflammasomes. nih.govnih.gov Inflammasomes are multiprotein complexes within the cytosol that trigger the activation of caspase-1 in response to a variety of danger signals. aai.orgaai.org This inhibitory action is notable because it occurs independently of 15d-PGJ2's more well-known roles as a PPAR-γ agonist, an activator of NRF2, or an inhibitor of NF-κB. nih.govaai.org

Instead of directly modifying or deactivating the caspase-1 enzyme, 15d-PGJ2 works by preventing the autoproteolytic activation of caspase-1 and the subsequent maturation of interleukin-1β (IL-1β). nih.govnih.gov This is achieved through the induction of a cellular state that is inhibitory to the proteolytic function of caspase-1, a process that relies on new protein synthesis. nih.govnih.gov

Research has demonstrated that 15d-PGJ2 can inhibit the processing and secretion of cytokines in response to nigericin, an ionophore that activates the NLRP3 inflammasome. aai.org However, its inhibitory effect on the NLRC4/NAIP5 inflammasome is more modest. aai.org The mechanism of inhibition by 15d-PGJ2 appears to differ between inflammasomes, as the inhibition of NLRP3 is not dependent on protein synthesis, unlike the inhibition of NLRP1. aai.org This suggests that the varied biochemical pathways of inflammasome activation may influence the inhibitory action of 15d-PGJ2. aai.org

Modulation of Macrophage Polarization (M1 to M2)

15d-PGJ2 plays a significant role in modulating the polarization of macrophages, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This transition is a key component of the resolution phase of inflammation.

In a murine model of colitis, treatment with 15d-PGJ2 led to a decrease in the number of M1 macrophages and a concurrent increase in the proportion of M2 macrophages in the colonic mucosa. frontiersin.orgresearchgate.netnih.gov This shift in macrophage populations was associated with a reduction in the proportion of macrophages expressing the pro-inflammatory cytokine IL-6 and the suppression of STAT3 phosphorylation. frontiersin.orgresearchgate.net These findings suggest that 15d-PGJ2, which is endogenously produced during inflammation, actively contributes to the resolution of intestinal inflammation by influencing macrophage polarization. frontiersin.org

Implications in Specific Inflammatory Diseases

Gouty arthritis is an inflammatory condition characterized by the deposition of monosodium urate (MSU) crystals in the joints, which are potent inducers of inflammation. researchgate.net 15d-PGJ2 has demonstrated significant anti-inflammatory effects in the context of this disease.

In a mouse model of gout using MSU-induced peritonitis, which relies on NLRP3 activation and caspase-1-dependent IL-1β release, 15d-PGJ2 significantly inhibited the recruitment of cells to the peritoneum and the associated release of IL-1β. nih.gov Further studies have shown that 15d-PGJ2-loaded nanocapsules can provide analgesic and anti-inflammatory effects in experimental gout arthritis. nih.gov These nanocapsules were found to reduce the MSU-induced release of several pro-inflammatory cytokines, including IL-1β, TNF-α, IL-6, IL-17, and IL-33, as well as decrease oxidative stress. researchgate.netnih.gov The mechanism involves the inhibition of NF-κB activation, which in turn decreases the expression of NLRP3 inflammasome components. nih.gov These effects have been shown to be dependent on PPAR-γ activation. researchgate.netnih.gov

Table 1: Effects of 15d-PGJ2 in a Mouse Model of Gouty Arthritis

Experimental Model Key Findings Cytokine Modulation Mechanism of Action
MSU-induced peritonitis Significant inhibition of cell recruitment and IL-1β release. nih.gov Reduced IL-1β. nih.gov Inhibition of NLRP3 inflammasome and caspase-1 activation. nih.gov
MSU-induced gouty arthritis (15d-PGJ2-loaded nanocapsules) Analgesic and anti-inflammatory effects. nih.gov Reduced mechanical hyperalgesia, edema, and leukocyte recruitment. researchgate.net Decreased IL-1β, TNF-α, IL-6, IL-17, IL-33. researchgate.netnih.gov PPAR-γ dependent inhibition of NF-κB activation and subsequent reduction of Nlrp3, Asc, and Pro-caspase-1 expression. nih.gov

15d-PGJ2 has shown therapeutic potential in mitigating the severity of acute pancreatitis (AP). In a cerulein-induced model of AP, treatment with 15d-PGJ2 resulted in a significant attenuation of the disease, as evidenced by histological improvements in edema, vacuolization, inflammation, and necrosis. nih.gov

The protective effects of 15d-PGJ2 in this model were associated with several key molecular changes:

Decreased expression of cyclooxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1). nih.gov

Reduced serum and pancreatic levels of the pro-inflammatory cytokine IL-6. nih.gov

Marked inhibition of NF-κB DNA-binding activity, which was linked to the prevention of IκB protein degradation. nih.gov

These findings suggest that 15d-PGJ2 attenuates the severity of acute pancreatitis primarily through the inhibition of COX-2 expression, IL-6 production, and NF-κB activation. nih.govnih.govsemanticscholar.org

Periodontitis is a chronic inflammatory disease affecting the tissues that support the teeth, and 15d-PGJ2 has been investigated for its potential therapeutic role in this condition. ki.se Studies have shown that 15d-PGJ2 can exert immunomodulatory effects in a mouse model of periodontitis, leading to decreased bone resorption and reduced inflammatory responses. scielo.brscielo.br

The use of nanodelivery systems has been explored to enhance the efficacy of 15d-PGJ2. For instance, when encapsulated in PLGA nanocapsules, 15d-PGJ2 was shown to significantly reduce alveolar bone loss in an experimental periodontitis model. researchgate.net This was accompanied by lower lymphocyte infiltration, reduced RANK-L and mRNA expression, and decreased myeloperoxidase activity. researchgate.net Another study using 15d-PGJ2-loaded solid lipid nanoparticles also demonstrated an ability to inhibit bone loss in periodontal disease, which was attributed to reduced gingival inflammation. nih.gov

In the context of inflammatory bowel disease (IBD) and colitis, 15d-PGJ2 has been shown to play a protective and pro-resolving role. researchgate.net In a mouse model of IBD, PPAR-γ ligands, including 15d-PGJ2, have been found to significantly reduce colonic inflammation. jci.org

Studies using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics human IBD, have demonstrated that the intraperitoneal injection of 15d-PGJ2 accelerates the resolution of colitis. frontiersin.orgnih.gov The therapeutic effects of 15d-PGJ2 in this model are characterized by:

A reduction in the number of neutrophils and pro-inflammatory M1 macrophages. frontiersin.orgresearchgate.netnih.gov

An increase in the proportion of anti-inflammatory M2 macrophages. frontiersin.orgresearchgate.netnih.gov

A significant decrease in the proportion of macrophages expressing IL-6. researchgate.netnih.gov

Suppression of STAT3 phosphorylation in the colonic mucosa. frontiersin.org

These findings indicate that 15d-PGJ2, which is naturally generated in inflamed tissue, promotes the resolution of intestinal colitis by modulating immune cell populations and inhibiting key inflammatory pathways. frontiersin.orgresearchgate.net

Chronic Obstructive Pulmonary Disease (COPD)

15d-PGJ2 has been identified as a significant modulator of the inflammatory processes characteristic of Chronic Obstructive Pulmonary Disease (COPD). Research indicates that this prostaglandin can suppress the production of key inflammatory mediators in lung cells. For instance, in human bronchial epithelial cells, 15d-PGJ2 has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2), both of which are pivotal in sustaining the inflammatory response in COPD. This inhibitory action is often mediated through its interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation.

Furthermore, studies using alveolar macrophages from COPD patients have demonstrated that 15d-PGJ2 can attenuate the release of pro-inflammatory cytokines. Its activity helps to counterbalance the excessive inflammatory state driven by factors like cigarette smoke, a primary cause of COPD. By activating the Nrf2 pathway, 15d-PGJ2 also enhances the expression of antioxidant and cytoprotective genes, offering a defense mechanism against the oxidative stress inherent in the pathogenesis of COPD.

Influenza Infection

In the context of influenza virus infection, 15d-PGJ2 exerts potent anti-inflammatory effects that can mitigate the severity of the host response. The excessive inflammation, often termed a "cytokine storm," is a major cause of lung injury and mortality in severe influenza cases. 15d-PGJ2 has been found to inhibit the replication of the influenza A virus in cultured cells.

This compound works by activating the transcription factor Nrf2, which in turn induces the expression of heme oxygenase-1 (HO-1). The induction of HO-1 is critical for its antiviral and anti-inflammatory effects, as it helps to protect lung epithelial cells from virus-induced damage and apoptosis. By suppressing the inflammatory cascade, 15d-PGJ2 limits the influx of inflammatory cells into the lungs, thereby reducing lung pathology associated with severe influenza infection.

Antioxidant Activity

Induction of Intracellular Antioxidants (e.g., Glutathione (B108866), Heme Oxygenase-1)

A primary mechanism through which 15d-PGJ2 exerts its antioxidant effects is by augmenting the cellular antioxidant defense systems. It is a well-established inducer of heme oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron. The induction of HO-1 by 15d-PGJ2 is a critical cytoprotective response against oxidative stress. This process is largely mediated by the activation of the Nrf2 transcription factor, which binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene and other antioxidant genes.

Beyond HO-1, 15d-PGJ2 also influences the levels of glutathione (GSH), a crucial intracellular antioxidant. It has been shown to increase the expression of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis, thereby boosting the cell's capacity to neutralize reactive oxygen species (ROS).

Protection Against Oxidative Stress

The induction of these antioxidant molecules translates into direct protection against cellular damage from oxidative stress. 15d-PGJ2 has been demonstrated to protect various cell types, including neuronal cells and endothelial cells, from injury induced by oxidants like hydrogen peroxide and paraquat. By upregulating HO-1 and GSH, 15d-PGJ2 effectively reduces the levels of intracellular ROS, mitigates lipid peroxidation, and prevents oxidative damage to proteins and DNA. This protective shield against oxidative insults underscores its therapeutic potential in conditions where oxidative stress is a major pathological driver.

Anticancer Effects

Promotion of Apoptosis

15d-PGJ2 possesses significant anticancer properties, primarily executed through the induction of apoptosis, or programmed cell death, in a wide array of cancer cells. This pro-apoptotic effect is observed in malignancies such as breast cancer, colon cancer, and leukemia. The mechanisms underlying this effect are multifactorial. One key pathway involves the generation of reactive oxygen species (ROS) within the cancer cells, which leads to the activation of stress-activated protein kinases and subsequently triggers the apoptotic cascade.

Furthermore, 15d-PGJ2 can induce apoptosis through both caspase-dependent and caspase-independent pathways. It has been shown to cause the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and caspase-3. Additionally, 15d-PGJ2 can suppress the activity of the pro-survival transcription factor NF-κB, which is often constitutively active in cancer cells and protects them from apoptosis. By inhibiting NF-κB, 15d-PGJ2 sensitizes cancer cells to apoptotic signals.

Interactive Data Table: Research Findings on 15d-PGJ2

Biological RoleKey FindingCell/Model TypePrimary Mechanism
COPD Inhibition of COX-2 and PGE2 expression.Human Bronchial Epithelial CellsPPAR-γ activation
Influenza Infection Inhibition of influenza A virus replication.Cultured Madin-Darby Canine Kidney (MDCK) CellsNrf2 activation, HO-1 induction
Antioxidant Activity Induction of Heme Oxygenase-1 (HO-1).Multiple cell typesNrf2-ARE pathway activation
Antioxidant Activity Increased synthesis of Glutathione (GSH).Neuronal CellsUpregulation of glutamate-cysteine ligase
Protection Against Oxidative Stress Attenuation of oxidant-induced cell death.Neuronal CellsReduction of ROS, prevention of lipid peroxidation
Anticancer Effects Induction of apoptosis.Breast Cancer Cells, Leukemia CellsROS generation, mitochondrial pathway activation
Anticancer Effects Inhibition of NF-κB activity.Various Cancer Cell LinesPrevention of NF-κB binding to DNA

Resistance to Angiogenesis

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has demonstrated significant anti-angiogenic properties, playing a crucial role in the inhibition of new blood vessel formation, a process vital for tumor growth and metastasis. nih.govsigmaaldrich.comnih.govdovepress.com This prostaglandin acts as an anti-angiogenic factor by inducing apoptosis (programmed cell death) in endothelial cells, the primary cells lining blood vessels. nih.gove-century.us Furthermore, 15d-PGJ2 suppresses the proliferation of endothelial cells induced by angiogenic factors and their ability to form tube-like structures. nih.govnih.gov

Research has shown that 15d-PGJ2 can inhibit angiogenesis by downregulating key angiogenic factors. For instance, it has been found to decrease the expression of angiopoietin-1 in gastric cancer and vascular endothelial growth factor (VEGF) in renal cancer. nih.govsemanticscholar.org It also alters the expression of other important angiogenesis modulators. e-century.ussemanticscholar.org While 15d-PGJ2 can increase the expression of VEGF in some contexts, it still exerts a potent anti-angiogenic effect by inhibiting VEGF-induced activities in endothelial cells. nih.gov This inhibition is partly attributed to the downregulation of VEGF receptors, although this may play a minor role. nih.gov The compound's ability to suppress the progression of existing neovessels has also been noted. nih.gov

The anti-angiogenic effects of 15d-PGJ2 are also mediated through its influence on the tumor microenvironment. It can inhibit the secretion of pro-angiogenic cytokines such as interleukin (IL)-1β, IL-6, and TNF-α from various cells within the tumor microenvironment. e-century.us

Inhibition of Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. 15d-PGJ2 has been shown to effectively inhibit these processes in various cancer cell types. nih.gove-century.usresearchgate.net

Reduction of Matrix Metalloproteinase (MMP)-2, MMP-7, and MMP-9

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a key step in cell invasion. Increased expression of MMPs, particularly MMP-2 and MMP-9, is closely associated with tumor progression. e-century.us 15d-PGJ2 has been reported to reduce the activity and expression of MMP-2 and MMP-9, thereby inhibiting the invasiveness of pancreatic and breast cancer cells. nih.gove-century.us In colon cancer cell lines, 15d-PGJ2 inhibits invasiveness by downregulating the synthesis of MMP-7. nih.gove-century.uspsu.edu

Furthermore, in breast cancer cells, 15d-PGJ2 can inhibit MMP-9 expression through a mechanism dependent on heme oxygenase-1 (HO-1). bmbreports.orgnih.gov It blocks the signaling pathways of NF-κB and AP-1, which are known to induce MMP-9 expression. bmbreports.orgnih.gov However, there are also reports suggesting that under certain conditions, 15d-PGJ2 can upregulate MMP-1 expression via HO-1 induction, which may contribute to increased metastatic potential in some breast cancer cells. scispace.comnih.gov

Downregulation of CXCR4

The chemokine receptor CXCR4 is a key player in the metastasis of several cancers, including colorectal cancer, by guiding cancer cells to distant sites. e-century.usnih.govdal.ca 15d-PGJ2 has been shown to downregulate the expression of CXCR4 on cancer cells. e-century.usnih.govdal.ca This downregulation occurs at the mRNA level and is mediated through both PPARγ-dependent and NF-κB-dependent pathways. e-century.usnih.gov By reducing CXCR4 expression, 15d-PGJ2 can interfere with the process of tumor expansion and metastasis. nih.govresearchgate.net

Inhibition of Cancer Stem Cell Activity

The cancer stem cell (CSC) model posits that a small population of cells within a tumor is responsible for its initiation, maintenance, and growth. e-century.us These CSCs are often resistant to therapy and are a major cause of cancer recurrence. e-century.us Emerging research suggests that 15d-PGJ2 can play a role in controlling the proliferation of these cancer stem cells. nih.govsemanticscholar.org Peroxisome proliferator-activated receptor-γ (PPARγ) agonists, including 15d-PGJ2, have been identified as inhibitors of the growth and progression of brain cancer stem cells. semanticscholar.org However, research into the precise effects of 15d-PGJ2 on cancer stem cells is still in its early stages. nih.govsemanticscholar.org

Induction of Terminal Differentiation

In addition to inhibiting proliferation and inducing apoptosis, 15d-PGJ2 can also promote the terminal differentiation of cancer cells. nih.gove-century.us This process causes cancer cells to lose their ability to divide and to mature into a more specialized, non-cancerous state. As a ligand for PPARγ, 15d-PGJ2 has been shown to induce terminal differentiation and inhibit the growth of human breast, prostate, lung, and colon cancer cells. nih.gove-century.ussemanticscholar.org This effect is often linked to the inhibition of DNA synthesis. nih.govsemanticscholar.org In myoblasts, 15d-PGJ2 has been shown to inhibit differentiation. elifesciences.orgelifesciences.org

Impact on Specific Cancer Types

The effects of 15d-PGJ2 have been studied across a variety of cancer types, demonstrating its broad potential as an anti-cancer agent.

Cancer TypeKey Findings
Breast Cancer Inhibits invasiveness by reducing MMP-2 and MMP-9 activity and downregulating CXCR4. nih.gove-century.us It can also inhibit cell invasion through a heme oxygenase-1-dependent mechanism. bmbreports.org However, some studies show it can also promote an epithelial-to-mesenchymal transition, potentially increasing oncogenic effects in certain contexts. jcpjournal.org
Pancreatic Cancer Reduces the invasiveness of pancreatic cancer cells by decreasing MMP-2 and MMP-9 activity. nih.gove-century.us
Colon Cancer Inhibits proliferation and invasiveness, which is associated with cell cycle arrest and downregulation of MMP-7 and CXCR4. nih.gove-century.uspsu.edu
Gastric Cancer Inhibits angiogenesis by downregulating angiopoietin-1. nih.govsemanticscholar.org It also inhibits cell growth and induces apoptosis. wjgnet.com
Renal Cell Carcinoma Exhibits potent antitumor effects, including the inhibition of angiogenesis through the downregulation of VEGF. nih.govsemanticscholar.orgmedsci.org
Lung Cancer Induces terminal differentiation and inhibits growth. nih.govsemanticscholar.org
Prostate Cancer Induces terminal differentiation and growth inhibition. e-century.usmedsci.org
Uterine Sarcoma/Endometrial Cancer Inhibits growth and induces apoptosis. e-century.ussemanticscholar.org
Melanoma Displays profound anti-tumor activity, inhibiting proliferation of both melanoma cells and tumor-associated fibroblasts, as well as inhibiting tumor cell migration. plos.org
Osteosarcoma Decreases cell viability, colony formation, and wound closure capability, and inhibits tumor growth. mdpi.com
Leukemia Induces apoptosis through reactive oxygen species-mediated inactivation of Akt. nih.gov
Thyroid Papillary Cancer Induces apoptosis by increasing intracellular iron and oxidative stress. e-century.us
Lung and Colon Cancer

Studies have shown that 15d-PGJ2 can inhibit the growth of lung and colon cancer cells by preventing DNA synthesis. nih.gov In lung adenocarcinoma (LUAD) cells, 15d-PGJ2 has been observed to cause significant cytotoxic effects by promoting early apoptosis and halting the cell cycle, proliferation, and migration. nih.gov It also reduces the expression of inflammatory cytokines and can reprogram macrophages to enhance anti-tumor immunity by targeting the EGFR/Ras/Raf pathway. nih.govnih.gov A structural analog, 9,10-dihydro-15d-PGJ2, which lacks the α,β-unsaturated ketone structure, did not show toxic effects, highlighting the importance of this specific chemical feature. nih.gov

In colon cancer, 15d-PGJ2's anticancer activities are linked to its ability to induce apoptosis and inhibit cell migration. nih.gov It can trigger cell death through pathways independent of the peroxisome proliferator-activated receptor-gamma (PPARγ). medsci.org Research indicates that 15d-PGJ2 induces the production of reactive oxygen species (ROS), which plays a role in the subsequent cell death. iiarjournals.org It also inhibits the proliferation and invasiveness of colon cancer cells by causing G1 cell cycle arrest and reducing the synthesis of matrix metalloproteinase-7 (MMP-7). nih.gov Furthermore, it can downregulate the CXCR4 receptor, which is crucial for metastasis, through both PPARγ and NF-κB pathways. e-century.us

Table 1: Effects of 15d-PGJ2 on Lung and Colon Cancer Cells

nih.govnih.govnih.govaacrjournals.orge-century.usaacrjournals.orgnih.gove-century.usfrontiersin.org
Gastric Cancer and Oral Squamous Cell Carcinoma

In gastric cancer, 15d-PGJ2 has been shown to inhibit cell growth and induce apoptosis in cell lines like MCG-803. nih.govwjgnet.com This effect is associated with a decrease in the ratio of Bcl-2 to Bax proteins and reduced production of prostaglandin E2 (PGE2). nih.govwjgnet.com Additionally, 15d-PGJ2 can suppress angiogenesis associated with gastric cancer by downregulating angiopoietin-1. hku.hk

For oral squamous cell carcinoma (OSCC), 15d-PGJ2 has demonstrated the ability to significantly reduce cancer cell growth, primarily by inducing apoptosis. nih.govresearchgate.net It has been found to abrogate the signaling mediated by interleukin-6 (IL-6) and the JAK/STAT pathway, which are often involved in the progression of oral cancers. tandfonline.comclinicaloncologyjournal.come-ceo.org Interestingly, the growth-inhibitory effects of 15d-PGJ2 in OSCC cells appear to be independent of PPARγ activation, as other PPARγ agonists did not produce similar results. researchgate.net

Table 2: Effects of 15d-PGJ2 on Gastric Cancer and Oral Squamous Cell Carcinoma

nih.govwjgnet.comhku.hknih.govwjgnet.comhku.hkresearchgate.nete-century.ustandfonline.comclinicaloncologyjournal.com
Leukemia and Colorectal Carcinoma

Research has demonstrated that 15d-PGJ2 induces apoptosis in human leukemia and colorectal cancer cells in a dose-dependent manner. aacrjournals.org This process involves the generation of reactive oxygen species (ROS) through the activation of mitochondria and NADPH oxidase, leading to the activation of JNK and inactivation of the Akt signaling pathway. e-century.usaacrjournals.org In leukemia cells, 15d-PGJ2 can also enhance the apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand) by downregulating the expression and phosphorylation of Akt, a process that occurs independently of PPARγ. e-century.us

In colorectal carcinoma, 15d-PGJ2 has been shown to inhibit cell proliferation and invasiveness. e-century.us The mechanisms behind these effects include the induction of G1 cell cycle arrest and the downregulation of MMP-7 synthesis. nih.gov Furthermore, 15d-PGJ2 can downregulate the chemokine receptor CXCR4, which plays a critical role in the metastasis of colorectal cancer. e-century.us Studies also indicate that 15d-PGJ2 can trigger a form of non-apoptotic cell death characterized by cytoplasmic vacuolation. researchgate.net

Uterine Sarcoma and Multiple Myeloma

In uterine sarcoma cells, 15d-PGJ2 has been found to inhibit cell growth and promote apoptosis in vitro. e-century.usresearchgate.net It can also induce cell cycle arrest at the G2/M phase in human endothelial cells, which in turn contributes to the growth arrest of uterine cancer cell lines. nih.gov

For multiple myeloma, 15d-PGJ2 has shown antiproliferative effects both in vitro and in vivo. e-century.usresearchgate.net It functions as a regulator of endoplasmic reticulum (ER) stress and oxidative stress. e-century.usmdpi.com The compound decreases cell growth and increases programmed cell death, which is associated with an increase in stress-related genes and oxidized glutathione concentrations. mdpi.com

Breast Cancer

The role of 15d-PGJ2 in breast cancer is complex, with studies showing it can have both anti-carcinogenic and pro-tumorigenic effects. jcpjournal.org It has been reported to induce apoptosis and inhibit the growth of breast cancer cells through both PPARγ-dependent and independent pathways. medsci.orge-century.us One mechanism involves the destabilization of microtubules, leading to mitotic arrest and cell death. nih.gove-century.us It can also inhibit the invasiveness of breast cancer cells by reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9). nih.gov

Conversely, some research suggests that 15d-PGJ2 can promote epithelial-to-mesenchymal transition (EMT), a process that gives cancer cells migratory and invasive properties. jcpjournal.org This effect is linked to the downregulation of E-cadherin. jcpjournal.org Additionally, 15d-PGJ2 has been found to induce the expression of vascular endothelial growth factor (VEGF) and angiogenesis through the upregulation of heme oxygenase-1 (HO-1). frontiersin.org

Table 3: Effects of 15d-PGJ2 on Breast Cancer Cells

spandidos-publications.comnih.govnih.govspandidos-publications.comjcpjournal.orgjcpjournal.orgfrontiersin.orgfrontiersin.org
Prostate Cancer

In prostate cancer, 15d-PGJ2 has been shown to inhibit the proliferation of both androgen receptor (AR)-positive and AR-negative cancer cells. nih.gov It acts as a potent and direct inhibitor of androgen signaling by forming an adduct with the AR, which in turn inhibits the interaction between the AR's N- and C-termini and its binding to chromatin. nih.gov This suggests a potential for 15d-PGJ2 in restricting AR activity in prostate cancer cells. nih.gov However, some studies have also reported that 15d-PGJ2 can induce the expression of the angiogenic factor VEGF in the hormone-independent prostate cancer cell line PC 3. spandidos-publications.com

Ovarian Carcinoma

In ovarian carcinoma, 15d-PGJ2 has been shown to induce apoptosis and autophagic cell death, particularly in chemotherapy-resistant cell lines. researchgate.netresearchgate.net It can inhibit the activity of sirtuin 1 (SIRT1) and histone deacetylase 1 (HDAC1), which can affect tumor cell migration, transformation, and therapy resistance. nih.gov These effects are often mediated through the inhibition of the NF-κB pathway and are independent of PPARγ activation. nih.gov The ability of 15d-PGJ2 to induce cell death in doxorubicin-resistant ovarian carcinoma cells highlights its potential as a therapeutic agent. researchgate.netnih.gov

Table 4: Chemical Compounds and PubChem CIDs

Osteosarcoma

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has demonstrated significant anti-tumor effects in various osteosarcoma (OS) cell lines. mdpi.com Studies have shown that 15d-PGJ2 can substantially decrease the viability, colony formation, and wound closure capability of OS cells, while having a lesser effect on non-malignant human osteoblasts. mdpi.com The anti-tumor activity of 15d-PGJ2 in OS is attributed to its ability to induce apoptosis, or programmed cell death. oncotarget.comnih.gov

The mechanisms underlying these effects are multifaceted. 15d-PGJ2 induces the production of reactive oxygen species (ROS), which in turn leads to the activation of mitogen-activated protein kinases (MAPKs) such as pERK1/2, pJNK, and pp38. mdpi.com This ROS-mediated activation of MAPKs appears to be a key driver of apoptosis. mdpi.com Furthermore, 15d-PGJ2 has been shown to down-regulate critical cell survival pathways, including the AKT and PKA-PLK1 pathways. oncotarget.comnih.gov The inhibition of these pathways, coupled with the activation of apoptotic signaling, contributes to the cytotoxic effects of 15d-PGJ2 against OS cells. oncotarget.comnih.gov

In addition to its in vitro effects, 15d-PGJ2 has shown promise in ex ovo models. Treatment with 15d-PGJ2 resulted in significant growth inhibition, diminished tumor tissue density, and reduced tumor cell proliferation in OS tumors grafted in a chick embryo chorioallantoic membrane (CAM) model. mdpi.com These findings suggest that 15d-PGJ2 is a promising natural compound for interfering with osteosarcoma tumor growth. mdpi.com

Cell LineEffect of 15d-PGJ2Mechanism of ActionReference
U2-OSDecreased cell viability, colony formation, and wound closureROS-dependent activation of MAPKs, induction of apoptosis mdpi.com
Saos-2Decreased cell viability, colony formation, and wound closureROS-dependent activation of MAPKs, induction of apoptosis mdpi.com
MG-63Significant growth inhibition in CAM modelDiminished tumor tissue density, reduced cell proliferation mdpi.com
All OS cell linesTime- and dose-dependent cytotoxic effects, G2/M arrestDown-regulation of AKT and PKA-PLK1 pathways oncotarget.com
Melanoma and Cholangiocarcinoma

Melanoma: 15d-PGJ2 has been shown to inhibit the progression of melanoma through various mechanisms. researchgate.netplos.org It can induce cell cycle arrest in the G2/M phase in several melanoma cell lines. plos.org Furthermore, 15d-PGJ2 inhibits tumor cell migration, the proliferation of tumor-associated fibroblasts, and the formation of endothelial cell tubes, which is crucial for angiogenesis. researchgate.netplos.org Research suggests that these effects may be mediated through the modification and/or downregulation of heat shock protein 90 (Hsp-90) and other chaperones. plos.orgresearchgate.net In vivo studies using mouse models have demonstrated that 15d-PGJ2 can reduce tumor growth and increase cell death in melanoma xenografts. aacrjournals.org

Cholangiocarcinoma: In cholangiocarcinoma (CCC) cells, 15d-PGJ2 has been found to induce apoptosis. nih.gov The mechanism of this apoptosis induction can be either caspase-dependent or caspase-independent, depending on the specific cell line. nih.gov For instance, in RBE and ETK-1 cells, 15d-PGJ2 induces apoptosis, while it does not in HuCCT-1 cells, despite the expression of PPARγ in all these cell lines. nih.gov A common finding across different CCC cell lines is the downregulation of X-linked inhibitor of apoptosis protein (XIAP) by 15d-PGJ2, which may facilitate the caspase cascade. nih.gov

Modulation of Drug Resistance

15d-PGJ2 has shown potential in overcoming drug resistance in cancer cells. plos.orgnih.gov In doxorubicin-resistant ovarian cancer cells (A2780/AD), 15d-PGJ2 was able to induce apoptosis despite the high expression of resistance-inducing genes like MDR1 (p-glycoprotein), Bcl-2, and Bcl-xl. plos.orgnih.gov This effect was found to be related to the inhibition of the NF-κB pathway, rather than its PPARγ agonistic activity. plos.orgnih.gov

Specifically, 15d-PGJ2 has been shown to reduce the gene expression of MDR1, which is a key player in multidrug resistance. plos.orgnih.gov This inhibition of MDR1 expression appears to be mediated through the NF-κB pathway, as other NF-κB inhibitors produce similar effects. plos.org By downregulating MDR1, 15d-PGJ2 can potentially restore sensitivity to chemotherapeutic drugs in resistant tumors. plos.org Furthermore, 15d-PGJ2 has been shown to inhibit the efflux of its own glutathione conjugate via the multidrug resistance-associated protein 1 (MRP1), which in turn leads to the upregulation of glutamate (B1630785) cysteine ligase, a key enzyme in glutathione synthesis. nih.gov

Regulation of Specific Oncogenic Targets (e.g., SIRT1, HDAC1)

15d-PGJ2 has been identified as an inhibitor of Sirtuin 1 (SIRT1) and Histone Deacetylase 1 (HDAC1), both of which are important targets in cancer therapy. plos.orgnih.govnih.gov

SIRT1: In ovarian cancer cells, 15d-PGJ2 has been shown to inhibit both the expression and the enzymatic activity of SIRT1. plos.orgnih.govbohrium.com This inhibition is significant as SIRT1 is often overexpressed in cancer cells and contributes to drug resistance. researchgate.net The inhibitory effect of 15d-PGJ2 on SIRT1 appears to be mediated through its C9 atom and is independent of its NF-κB inhibitory activity. nih.gov The downregulation of SIRT1 by 15d-PGJ2 may contribute to its pro-apoptotic effects. plos.orgnih.gov

HDAC1: 15d-PGJ2 also inhibits the expression and activity of HDAC1, a class I HDAC enzyme. nih.gov This was observed in ovarian cancer cells where 15d-PGJ2 treatment led to morphological changes similar to those induced by other HDAC inhibitors. nih.gov The inhibition of HDAC1 by 15d-PGJ2 can lead to the alteration of apoptosis-related genes, contributing to synergistic apoptotic effects when combined with other HDAC inhibitors. aacrjournals.org

TargetEffect of 15d-PGJ2Cell LineMechanismReference
SIRT1Inhibition of expression and activityOvarian Cancer (A2780, A2780/AD, SKOV3)Mediated by C9 atom, independent of NF-κB inhibition plos.orgnih.govbohrium.com
HDAC1Inhibition of expression and activityOvarian Cancer (A2780, A2780/AD)Induces morphological changes nih.gov

Neurological Implications and Neuroprotection

15d-PGJ2 has demonstrated neuroprotective effects in various models of neurological injury and disease. nih.govnih.govimrpress.com Its beneficial actions are often attributed to its anti-inflammatory properties and its ability to modulate microglial activation. imrpress.com

Reduction of Microglia Activation

Microglia are the primary immune cells of the central nervous system, and their activation plays a crucial role in neuroinflammation. 15d-PGJ2 has been shown to effectively reduce microglia activation. nih.govnih.govmdpi.com In a diabetic rat model of ischemic reperfusion, treatment with 15d-PGJ2 led to a significant reduction in the activation of microglia. nih.govnih.gov This was associated with decreased expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as a reduction in apoptotic cells in the brain. nih.gov

The mechanism behind this effect is thought to involve the inhibition of inflammatory signaling pathways. researchgate.net By controlling brain inflammation through the inhibition of microglial functions, such as the production of inflammatory mediators, 15d-PGJ2 can contribute to a neuroprotective environment. researchgate.net Furthermore, 15d-PGJ2 may also promote the safe removal of activated microglia by inducing their apoptosis. researchgate.net

Alleviation of Neurological Deficit in Ischemic Reperfusion

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has demonstrated significant neuroprotective effects in the context of ischemia-reperfusion (I/R) injury, a condition characterized by initial blood flow restriction to the brain followed by its restoration, leading to oxidative stress and cell death.

In a rat model of focal cerebral infarction, adenoviral transfer of cyclooxygenase-1 (COX-1) led to a threefold increase in cortical 15d-PGJ2 levels. ahajournals.org This elevation was correlated with a greater than 50% reduction in infarct volume and a more than 80% decrease in activated caspase 3, a key executioner of apoptosis. ahajournals.orgmendeley.com Direct intraventricular infusion of 15d-PGJ2 also resulted in a significant reduction of infarct volume, an effect that was nullified by a peroxisome proliferator-activated receptor-γ (PPARγ) inhibitor, highlighting the role of this receptor in mediating the protective effects. ahajournals.orgahajournals.orgmendeley.com

Further studies have shown that 15d-PGJ2 administration immediately before reperfusion can reduce infarct volume and significantly lessen ischemia-induced neurological deficits. plos.org For instance, in a mouse model, 15d-PGJ2 reduced infarct volume by up to 49.5% and showed a significant reduction in neurological deficits. plos.org In diabetic rats, which exhibit more severe neurological deficits and inflammation following I/R, treatment with 15d-PGJ2 reduced neurological deficits, decreased the expression of inflammatory cytokines TNF-α and IL-1, and lessened the volume of infarct and cerebral edema. nih.govnih.gov This suggests a neuroprotective role through the regulation of microglia activation. nih.govnih.gov

The mechanisms underlying this neuroprotection are multifaceted. 15d-PGJ2 has been shown to suppress neuronal apoptosis and necrosis induced by hydrogen peroxide (H₂O₂), a major mediator of I/R injury. ahajournals.org This anti-apoptotic effect is linked to the induction of PPARγ and heme oxygenase-1 (HO-1) expression. ahajournals.orgahajournals.org Additionally, 15d-PGJ2 has been found to inhibit neuronal autophagy, a self-degradative process that can be detrimental in the context of I/R injury. plos.org Treatment with 15d-PGJ2 decreased the expression of autophagy-related proteins like LC3-II and Beclin 1 in the ischemic cortex. plos.org

It is important to note that the effects of 15d-PGJ2 can be concentration-dependent, with lower concentrations (≤1 μmol/L) typically being anti-apoptotic and higher concentrations (≥10 μmol/L) potentially being pro-apoptotic. ahajournals.org

Protection of Neurons from Oxidative Death

15d-PGJ2 provides significant protection to neurons against oxidative stress-induced cell death, a common pathological feature in many neurodegenerative diseases. This protection is mediated through various mechanisms, often involving the activation of antioxidant defense pathways.

One key mechanism is the induction of an adaptive response in neurons. Pre-treatment of cultured cortical neurons with sublethal concentrations of 15d-PGJ2 resulted in a significant protective effect against oxidative stress induced by hydrogen peroxide (H₂O₂) and glutamate. nih.gov This protective effect against glutamate-induced neurotoxicity was particularly robust, leading to complete protection. nih.gov The underlying mechanism involves the upregulation of intracellular glutathione (GSH), a major cellular antioxidant. nih.gov 15d-PGJ2 was found to increase the gene expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, thereby protecting cells from glutamate-induced GSH depletion. nih.gov

Furthermore, 15d-PGJ2 can protect neurons non-cell autonomously through its effects on astrocytes, the supportive cells of the central nervous system. 15d-PGJ2 induces astrocyte-mediated neuroprotection via the activation of the transcription factor Nrf2, a master regulator of antioxidant responses. nih.gov Knockdown of Nrf2 in astrocytes abolished the neuroprotective effect of 15d-PGJ2. nih.gov This Nrf2-dependent pathway appears to be independent of PPARγ, as knockdown of PPARγ did not alter the neuroprotection, and other PPARγ agonists failed to replicate the effect. nih.gov

In the context of ischemia-reperfusion injury, which involves significant oxidative stress, 15d-PGJ2 at low concentrations suppresses H₂O₂-induced neuronal apoptosis and necrosis in both rat and human neurons. ahajournals.org This effect is associated with the increased expression of PPARγ and the antioxidant enzyme heme oxygenase-1 (HO-1). ahajournals.orgahajournals.org

It's worth noting that while 15d-PGJ2 generally shows neuroprotective effects against oxidative stress, high concentrations have been reported to induce apoptosis in certain neuronal cell lines. researchgate.net This suggests a dual role for 15d-PGJ2, with its protective or detrimental effects being dependent on its concentration. researchgate.net

Role in Amyloidoses (e.g., Alzheimer's Disease)

The role of 15d-PGJ2 in amyloidoses, particularly Alzheimer's Disease (AD), is complex and appears to be concentration-dependent, exhibiting both protective and potentially detrimental effects.

On one hand, 15d-PGJ2 is considered a potential therapeutic agent for AD due to its anti-inflammatory properties. frontiersin.orgnih.gov It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in astrocytes and microglial cells, which are implicated in the pathogenesis of AD. nih.gov Furthermore, high concentrations of 15d-PGJ2 have been shown to inhibit the deposition of β-amyloid (Aβ) by suppressing the expression of presenilin 1/2 (PS1/2) in a TNF-α-dependent manner. nih.gov PPARγ agonists, including 15d-PGJ2, have been shown in animal models of AD to reduce amyloid plaque burden and inflammation. mdpi.com

Conversely, low concentrations of 15d-PGJ2 may facilitate the effects of prostaglandin E2 (PGE2) on the deposition of Aβ through similar TNF-α-dependent PS1/2 mechanisms. nih.gov Some studies have also indicated that 15d-PGJ2 can induce the formation of fibrillar Aβ in rat cortical neurons. nih.gov Moreover, high concentrations of 15d-PGJ2, while inhibiting Aβ deposition, have also been found to induce neuronal apoptosis by increasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, which could impair learning ability. nih.gov

15d-PGJ2 is also considered a factor that may contribute to the neurotoxicity of Aβ. capes.gov.brplos.orgcapes.gov.br There is a close correlation between the susceptibility of various cell lines to 15d-PGJ2 and fibrillar Aβ. capes.gov.brplos.orgcapes.gov.br Proteomic studies have identified several proteins in the neuronal plasma membrane as targets for 15d-PGJ2, including glycolytic enzymes, molecular chaperones, and cytoskeletal proteins. plos.org Some of these, such as GAPDH, PKM1, and Tubulin β, are also known to be Aβ-interacting proteins, suggesting a potential role for 15d-PGJ2 in the broader mechanisms of amyloidosis. capes.gov.brplos.orgcapes.gov.br

Attenuation of Brain Inflammation

15d-Prostaglandin J2 (15d-PGJ2) is a potent anti-inflammatory agent in the central nervous system, acting through multiple mechanisms to suppress neuroinflammation, a key process in many neurological disorders. frontiersin.orgnih.govnih.gov

A primary mechanism of its anti-inflammatory action is the inhibition of pro-inflammatory gene expression. 15d-PGJ2 has been shown to attenuate the activation of several pro-inflammatory molecules in various cell culture systems. jneurosci.org It can suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO) in activated glial cells (astrocytes and microglia). aai.orgnih.gov

In astrocytes, 15d-PGJ2 inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. aai.org This inhibition occurs through the downregulation of the PI3K-Akt-NF-κB-p300 pathway, independent of PPARγ activation. aai.org Specifically, 15d-PGJ2 inhibits IκB kinase activity, which in turn prevents the degradation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB. aai.org It also suppresses the expression of the chemokine MCP-1 in astrocytes by inducing MAPK phosphatase-1 (MKP-1), which negatively regulates the AP-1 and Sp-1 transcription factors. aai.org

In a rat model, intracerebroventricular injection of 15d-PGJ2 was found to attenuate lipopolysaccharide (LPS)-induced fever and reduce the expression of cyclooxygenase-2 (COX-2) in the hypothalamus, a key enzyme in the synthesis of fever-inducing prostaglandins. jneurosci.org Furthermore, in diabetic rats subjected to ischemic reperfusion, 15d-PGJ2 treatment reduced the expression of TNF-α and IL-1, which was associated with reduced microglia activation and alleviated neurological deficits. nih.govnih.gov

The anti-inflammatory effects of 15d-PGJ2 are mediated through both PPARγ-dependent and independent pathways. e-century.us While it is a known endogenous ligand for PPARγ, many of its anti-inflammatory actions, such as the inhibition of NF-κB and JAK-STAT signaling pathways, can occur independently of this receptor. nih.gove-century.us

Effects in Models of Stroke, Huntington's Disease, Parkinson's Disease, Multiple Sclerosis, and Spinal Cord Injury

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has demonstrated therapeutic potential across a range of neurological disorders, largely attributed to its anti-inflammatory and neuroprotective properties. frontiersin.orgnih.gov

Stroke: In rodent models of stroke (cerebral ischemia), 15d-PGJ2 has been shown to be neuroprotective. frontiersin.orgnih.gov Administration of 15d-PGJ2 reduces infarct volume and neurological deficits following ischemia-reperfusion injury. ahajournals.orgplos.org These protective effects are mediated, at least in part, through the activation of PPARγ, leading to the suppression of neuronal apoptosis and necrosis. ahajournals.orgahajournals.org Furthermore, plasma levels of 15d-PGJ2 have been found to be significantly elevated in patients following an acute stroke. frontiersin.org

Huntington's Disease (HD): While specific research on 15d-PGJ2 in HD models is less detailed in the provided context, PPARγ agonists, in general, are known to promote neuroprotection in models of HD through anti-inflammatory or antioxidant mechanisms. frontiersin.orgnih.gov

Parkinson's Disease (PD): Similar to Huntington's disease, the neuroprotective effects of PPARγ agonists are recognized in models of Parkinson's disease. frontiersin.orgnih.gov These effects are generally linked to their ability to quell inflammation and oxidative stress, key components of PD pathology.

Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, 15d-PGJ2 has been shown to ameliorate the clinical manifestations of the disease. nih.gov It potently inhibits the activation of microglia and astrocytes, two cell types that contribute to the pathology of EAE and MS. nih.gov 15d-PGJ2 suppresses the production of nitrite (B80452) and pro-inflammatory cytokines and chemokines from these glial cells. nih.gov

Spinal Cord Injury (SCI): In mouse models of spinal cord injury, treatment with 15d-PGJ2 has been shown to significantly improve sensory and locomotor function. nih.govnih.gov This functional recovery is associated with reduced inflammation, decreased tissue injury, and diminished neutrophil infiltration. nih.gov 15d-PGJ2 treatment also leads to reduced activation of NF-κB, decreased expression of iNOS and TNF-α, and a reduction in apoptosis. nih.gov Furthermore, it promotes neuronal survival and reduces demyelination in the injured spinal cord. nih.gov The protective effects of 15d-PGJ2 in SCI appear to be mediated through the activation of the PPARγ receptor, as a PPARγ antagonist was able to abolish these benefits. nih.gov Interestingly, zebrafish embryos treated with 15d-PGJ2 showed severe defects in spinal cord development, suggesting its effects can be species- and context-dependent. biologists.com

Impact on Intracerebral Hemorrhage

In animal models of intracerebral hemorrhage (ICH), 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has demonstrated significant neuroprotective effects. nih.govcapes.gov.brresearchgate.net Injection of 15d-PGJ2 into the site of a striatal hematoma in rats led to a reduction in behavioral dysfunction and neuronal damage. nih.govcapes.gov.brresearchgate.net

The mechanisms underlying these protective effects are multifaceted and involve the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govcapes.gov.br Administration of 15d-PGJ2 at the onset of ICH was found to increase PPARγ-DNA binding activity in the perihemorrhagic area. nih.govcapes.gov.br This activation of PPARγ is associated with several beneficial downstream effects.

One key effect is the upregulation of the antioxidant enzyme catalase. nih.govcapes.gov.brnih.gov Both the messenger RNA and protein levels of catalase were increased in the area surrounding the hemorrhage following 15d-PGJ2 treatment. nih.govcapes.gov.br This enhanced antioxidant capacity likely contributes to the reduction of oxidative stress, a major contributor to secondary brain injury after ICH.

Furthermore, 15d-PGJ2 significantly reduces the inflammatory response associated with ICH. It suppresses the activation of nuclear factor-kappaB (NF-κB), a key transcription factor that drives the expression of many pro-inflammatory genes. nih.govcapes.gov.br This leads to a reduction in neutrophil infiltration into the brain tissue, as measured by myeloperoxidase (MPO) immunoassay. nih.govcapes.gov.brresearchgate.net

Finally, 15d-PGJ2 has been shown to reduce apoptosis, or programmed cell death, in the perihemorrhagic region. nih.govcapes.gov.br This was demonstrated by a decrease in the number of TUNEL-positive cells, a marker of apoptosis. nih.govcapes.gov.brresearchgate.net The reduction of inflammation and apoptosis ultimately contributes to the observed improvement in behavioral outcomes and the preservation of neuronal tissue. nih.govcapes.gov.br

Bone Metabolism

The role of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in bone metabolism is complex, with effects on both bone formation and resorption, mediated through both PPARγ-dependent and independent pathways. nih.gov

PPARγ-Dependent Effects:

Through the PPARγ-dependent pathway, 15d-PGJ2 influences the differentiation of mesenchymal stem cells (MSCs). nih.govnih.gov Activation of PPARγ by 15d-PGJ2 promotes adipogenesis (the formation of fat cells) while inhibiting osteoblastogenesis (the formation of bone-forming cells). nih.govnih.govresearchgate.net This shift in lineage commitment from osteoblasts to adipocytes can result in bone loss and an increased risk of conditions like osteoporosis. nih.gov

PPARγ-Independent Effects:

Recent studies have revealed that 15d-PGJ2 also exerts effects on bone metabolism through PPARγ-independent mechanisms, particularly in the context of bone resorption and cancer metastasis. nih.gov

In models of osteolytic breast cancer bone metastasis, 15d-PGJ2 has been shown to inhibit bone destruction. nih.govplos.org It achieves this by suppressing the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and normalizing the expression of osteoprotegerin (OPG) in osteoblastic cells. plos.org This leads to a decreased RANKL/OPG ratio, which in turn inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. nih.govplos.org

Furthermore, 15d-PGJ2 directly inhibits RANKL-induced osteoclastogenesis and the formation of resorption pits by mature osteoclasts. plos.org It does so by decreasing the activity of enzymes such as cathepsin K and matrix metalloproteinases, which are crucial for the breakdown of bone matrix. plos.org These inhibitory effects on osteoclast formation and function have been demonstrated to be independent of PPARγ. plos.org

Interactive Data Table: Effects of 15d-PGJ2 on Bone Metabolism

Pathway Key Cellular Target Effect of 15d-PGJ2 Outcome on Bone
PPARγ-Dependent Mesenchymal Stem Cells Promotes adipogenesis, inhibits osteoblastogenesis Bone loss
PPARγ-Independent Osteoblasts Decreases RANKL/OPG ratio Reduced osteoclast formation
PPARγ-Independent Osteoclast Precursors Inhibits differentiation into mature osteoclasts Reduced bone resorption

| PPARγ-Independent | Mature Osteoclasts | Decreases activity of cathepsin K and MMPs | Reduced bone resorption |

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
15-deoxy-Δ12,14-prostaglandin J2 5280881
Prostaglandin A2 5280879
Hydrogen peroxide 784
Tumor necrosis factor-alpha Not Applicable
Interleukin-1 Not Applicable
Glutathione 124886
Prostaglandin E2 5280360
Bax Not Applicable
Caspase-3 Not Applicable
Nitric oxide 145068
GW9662 3535
Rosiglitazone 77999
Pioglitazone 4829
Methylprednisolone 6741
4-hydroxy-2-nonenal 5281433
Buthionine sulfoximine 35061
Troglitazone 5591
alpha-tocopherol 14985
alpha-tocotrienol 5282252
Presenilin 1 Not Applicable
Presenilin 2 Not Applicable
Glyceraldehyde 3-phosphate dehydrogenase Not Applicable
Pyruvate kinase M1 Not Applicable
Tubulin beta Not Applicable
Lipopolysaccharide Not Applicable
Interferon-gamma Not Applicable
Parathyroid hormone-related protein Not Applicable
Cathepsin K Not Applicable
Matrix metalloproteinase-2 Not Applicable
Matrix metalloproteinase-9 Not Applicable
Arachidonic acid 444899
Prostaglandin G2 5280549
Prostaglandin H2 5280550
Prostaglandin D2 5280857
Thromboxane A2 5280945
9-cis-Retinoic acid 5282375

Regulation of Osteoblast-Mediated Bone Formation and Osteoclast-Mediated Bone Resorption

The regulation of bone metabolism is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov 15d-PGJ2 has been shown to influence both of these processes through dual pathways: peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and -independent mechanisms. nih.govnih.gov

Through a PPARγ-dependent pathway, 15d-PGJ2 promotes the differentiation of bone marrow mesenchymal stem cells into adipocytes (fat cells) while inhibiting their differentiation into osteoblasts. nih.govresearchgate.net This action suppresses bone formation and can contribute to bone loss. nih.govresearchgate.net The activation of PPARγ by 15d-PGJ2 is a key mechanism in this process, which can increase the risk of conditions like osteoporosis. nih.govresearchgate.net

Conversely, via a PPARγ-independent pathway, 15d-PGJ2 demonstrates an inhibitory effect on osteoclast differentiation and function. nih.govresearchgate.net Osteoclasts are responsible for breaking down bone tissue. 15d-PGJ2 has been found to block the differentiation of osteoclast precursors induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). plos.org It also inhibits the bone-resorbing activity of mature osteoclasts by reducing the activity of enzymes like cathepsin K and matrix metalloproteinases (MMPs). plos.org

Furthermore, in the context of breast cancer bone metastasis, 15d-PGJ2 can suppress the RANKL/osteoprotegerin (OPG) ratio in osteoblastic cells. nih.govplos.org A lower RANKL/OPG ratio is associated with decreased osteoclast activity. This effect, along with the direct inhibition of osteoclast formation, contributes to the reduction of bone destruction in certain pathological conditions. nih.govplos.org

Table 1: Summary of 15d-PGJ2's Effects on Bone Cells

Cell Type Effect of 15d-PGJ2 Governing Pathway Outcome on Bone Metabolism
Osteoblasts Inhibits differentiation PPARγ-dependent Decreased bone formation
Osteoclasts Inhibits differentiation and function PPARγ-independent Decreased bone resorption

Inhibition of Bone Resorption in Models (e.g., Periodontitis)

The anti-inflammatory and bone-protective effects of 15d-PGJ2 have been demonstrated in animal models of periodontitis, a disease characterized by inflammation and alveolar bone loss. scielo.braai.org In a mouse model of periodontitis induced by Aggregatibacter actinomycetemcomitans, the administration of 15d-PGJ2 encapsulated in nanocapsules significantly reduced alveolar bone loss compared to untreated infected animals. aai.orgresearchgate.net

The mechanism behind this protective effect involves the modulation of the local immune and inflammatory response. aai.org Treatment with 15d-PGJ2-loaded nanocapsules led to a downregulation of RANKL in the gingival tissue. aai.org As RANKL is a critical factor for osteoclast formation and activation, its reduction contributes directly to the inhibition of bone resorption. aai.org Additionally, the treatment was associated with a decrease in several pro-inflammatory cytokines in the gingival tissue. aai.org

These findings highlight the potential of 15d-PGJ2 to counteract the pathological bone resorption that occurs in inflammatory conditions like periodontitis. scielo.braai.org

Role in Bone Healing

15d-PGJ2 also plays a role in the complex process of bone healing and regeneration. nih.gov In a rat model with cortical bone defects, treatment with 15d-PGJ2-loaded nanocapsules demonstrated a positive effect on bone repair. nih.gov

The compound was found to upregulate the expression of key growth factors involved in bone formation. Specifically, the messenger RNA (mRNA) levels of Bone Morphogenetic Protein-6 (BMP-6) and Platelet-Derived Growth Factor-B (PDGF-B) were significantly increased in the defect area of animals treated with 15d-PGJ2. nih.gov BMP-6 is known for its role in the early differentiation of osteoprogenitor cells, which are crucial for initiating bone regeneration. nih.gov

Furthermore, 15d-PGJ2 treatment led to a significant downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the tissues surrounding the bone defect. nih.gov By modulating the initial inflammatory response, which is a critical phase of fracture healing, 15d-PGJ2 can create a more favorable environment for bone regeneration. nih.govresearchgate.net

Other Biological Activities

Senescence-Associated Processes

Cellular senescence is a state of irreversible cell cycle arrest that is implicated in aging and various age-related diseases. nih.govscispace.com 15d-PGJ2 has been identified as a key lipid mediator in senescence-associated processes. nih.gov Senescent cells have been shown to synthesize and accumulate 15d-PGJ2 and a related compound, dihomo-15d-PGJ2. nih.govscispace.com

These prostaglandins can reinforce the senescent state. nih.gov When non-senescent cells are treated with 15d-PGJ2, they exhibit markers of senescence, including a halt in proliferation. nih.govnmn.com This effect is linked to the activation of the RAS signaling pathway. nih.gov

Interestingly, 15d-PGJ2 is also released from senescent cells when they undergo programmed cell death (a process termed senolysis). nih.govnmn.com This has led to the proposition of using 15d-PGJ2 as a biomarker to detect the effectiveness of senolytic therapies, which are drugs designed to selectively eliminate senescent cells. nih.govnmn.com In the context of liver fibrosis, the administration of 15d-PGJ2 has been shown to attenuate fibrosis by inducing senescence in hepatic stellate cells. mdpi.com

Hair Growth Suppression

Research has identified 15d-PGJ2 as an inhibitor of hair growth. upenn.eduwikipedia.org Studies on both human hair follicles in culture and in mouse models have demonstrated that 15d-PGJ2, along with its precursor Prostaglandin D2 (PGD2), can suppress hair growth. upenn.edunih.govresearchgate.net

Elevated levels of PGD2 have been found in the bald scalp tissue of men with androgenetic alopecia (male pattern baldness). upenn.eduresearchgate.net When applied to cultured hair follicles, 15d-PGJ2 was observed to completely inhibit hair growth. upenn.edu The inhibitory action of PGD2 and its derivatives on hair growth is mediated through a specific receptor known as GPR44. upenn.edu

Furthermore, exposure of cultured human hair follicles to 15d-PGJ2 resulted in significant apoptosis (programmed cell death) in follicular keratinocytes, providing a potential mechanism for its hair growth-inhibiting effects. nih.gov

Antiviral Effects

15d-PGJ2 has been shown to possess antiviral properties against certain viruses, an effect often linked to its anti-inflammatory activities. nih.govfrontiersin.org

In the context of influenza virus infection, studies in mice have shown that treatment with 15d-PGJ2 can significantly reduce morbidity and mortality. oup.com The protective effect is attributed to the compound's ability to decrease the exaggerated pro-inflammatory response in the lungs, a major cause of severe influenza-associated complications. oup.com While 15d-PGJ2 treatment reduced viral titers in the lungs of infected mice, it did not show a direct antiviral effect in cell culture studies, suggesting its in vivo efficacy is primarily due to the modulation of the host's immune response. oup.comresearchgate.net

Additionally, 15d-PGJ2 has been investigated for its potential protective effects in the context of the Human Immunodeficiency Virus (HIV). Evidence suggests it may attenuate the cytotoxicity induced by the HIV-1 Tat protein in the hippocampus, a brain region affected in HIV-associated dementia. koreamed.org

Vascular Endothelial Cell Apoptosis Induction

15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) is recognized as a potent factor in promoting apoptosis, or programmed cell death, in vascular endothelial cells, which is a critical process in the inhibition of angiogenesis (the formation of new blood vessels). nih.govnih.gov The induction of apoptosis in these cells is a key strategy for managing diseases characterized by excessive neovascularization, such as solid tumors and age-related macular degeneration. nih.gov While high concentrations of 15d-PGJ2 are known to inhibit cell growth and induce apoptosis, lower concentrations have been observed to have cytoprotective effects. ahajournals.org For instance, treating Human Umbilical Vein Endothelial Cells (HUVECs) with 10 μmol/L of 15d-PGJ2 for 24 hours resulted in a 43% cell viability. ahajournals.org

The molecular mechanisms underlying 15d-PGJ2-induced endothelial cell apoptosis are complex and involve multiple signaling pathways. A significant body of research points to a mechanism that is independent of the peroxisome proliferator-activated receptor-γ (PPARγ), a known nuclear receptor for 15d-PGJ2. nih.govnih.gov This PPARγ-independent pathway involves the generation of reactive oxygen species (ROS), subsequent activation of mitogen-activated protein kinases (MAPKs), and stabilization of the tumor suppressor protein p53. nih.govnih.gove-century.us

Key findings indicate that 15d-PGJ2 treatment leads to the production of ROS. nih.govnih.gov This increase in oxidative stress triggers the phosphorylation and activation of the MAPKs, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govnih.gove-century.us The activation of these stress-related kinases is a crucial step leading to the accumulation and phosphorylation of p53. nih.gove-century.us p53 is stabilized and activated through phosphorylation at specific serine residues, which enhances its pro-apoptotic activity. nih.govnih.gov Activated p53 then upregulates the expression of its target genes, such as p21Waf1 and Bax, which are key regulators of apoptosis. nih.govnih.gov The induction of both apoptosis and the expression of these pro-apoptotic proteins can be nullified by using p53 small interfering RNA (siRNA). nih.govnih.gov

The essential role of the MAPK and p53 pathways has been demonstrated through the use of specific inhibitors. Pretreatment of endothelial cells with a JNK inhibitor (SP600125) or a p38 MAPK inhibitor (SB203580) was shown to weaken the apoptotic effects of 15d-PGJ2 and reduce the expression of p21Waf1 and Bax, without altering the accumulation of the p53 protein itself. nih.govnih.gov Furthermore, the use of the antioxidant N-acetylcysteine (NAC) was able to prevent p53 accumulation, the phosphorylation of JNK and p38 MAPK, and ultimately the apoptosis induced by 15d-PGJ2. nih.govnih.gov These findings were corroborated in an in vivo mouse model of corneal neovascularization, where 15d-PGJ2 induced ROS generation, activated JNK and p38 MAPK, led to p53 accumulation and phosphorylation, and caused vascular endothelial cell apoptosis. nih.govnih.gov

While the p53-mediated pathway is a major mechanism, other factors have been implicated. For instance, 15d-PGJ2 can inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that typically promotes cell survival. nih.gov The compound's ability to covalently modify critical cysteine residues in components of the NF-κB signaling pathway contributes to its pro-apoptotic effects. nih.gov However, some studies suggest a more complex role, with other research indicating that 15d-PGJ2 can inhibit endothelial cell apoptosis through the stabilization of the c-IAP1 protein, an inhibitor of apoptosis. physiology.org This suggests that the ultimate effect of 15d-PGJ2 may be context-dependent.

Table 1: Summary of Research Findings on 15d-PGJ2-Induced Vascular Endothelial Cell Apoptosis

Experimental Model Key Findings Signaling Pathway PPARγ Dependence Reference
Human Umbilical Vein Endothelial Cells (HUVECs) 15d-PGJ2 induces apoptosis, stabilizes p53, and increases p21Waf1 and Bax expression. ROS → JNK/p38 MAPK → p53 Independent nih.govnih.gov
HUVECs High concentrations (10 μmol/L) reduce cell viability. Not specified Not specified ahajournals.org
Mouse Corneal Neovascularization 15d-PGJ2 induces ROS, activates JNK/p38 MAPK, and causes p53 accumulation, leading to apoptosis in vivo. ROS → JNK/p38 MAPK → p53 Independent nih.govnih.gov
HUVECs 15d-PGJ2 can inhibit apoptosis through the stabilization of c-IAP1. c-IAP1 stabilization Potentially dependent physiology.org
HUVECs 15d-PGJ2 inhibits NF-κB activity. NF-κB inhibition Independent nih.gov

Research Methodologies and Approaches for Studying 15d Pgj2

In vitro Cell Culture Models

Cancer Cell Lines

In vitro studies utilizing a diverse panel of cancer cell lines have been fundamental in characterizing the anti-neoplastic properties of 15d-PGJ2. These studies have consistently demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a wide spectrum of malignancies.

Lung Cancer: In lung adenocarcinoma cell lines (A549, H1299, and H23), 15d-PGJ2 has been shown to exert substantial cytotoxic effects by promoting early apoptosis and inhibiting cell proliferation, migration, and colony formation. researchgate.net Mechanistic studies revealed that these effects are associated with the generation of reactive oxygen species (ROS) and the subsequent activation of mitogen-activated protein kinases (MAPKs). researchgate.net Furthermore, 15d-PGJ2 was found to diminish the expression of the tumor driver Nrf-2 and the anti-apoptotic protein SIRT1. researchgate.net The anti-tumor effects of 15d-PGJ2 in lung cancer appear to be independent of the PPARγ receptor. researchgate.net Another study highlighted that 15d-PGJ2 can enhance the anti-tumor action of docetaxel in lung cancer through both PPARγ-dependent and independent mechanisms. nih.gov

Colon and Colorectal Cancer: Research on colon cancer cell lines has revealed that 15d-PGJ2 inhibits proliferation and invasiveness. nih.gov These effects are linked to G1 cell cycle arrest and the downregulation of MMP-7 synthesis. nih.gov In colorectal cancer cells, 15d-PGJ2 induces apoptosis through the generation of ROS, activation of JNK, and inactivation of Akt. nih.gov Additionally, it has been shown to sensitize colon cancer cells to TWEAK-induced apoptosis through a ROS-dependent pathway. researchgate.net This sensitization is associated with a reduction in the anti-apoptotic proteins BCL-XL and MCL-1, and an increase in BAX and the translocation of cytochrome c and apoptosis-inducing factor. researchgate.net

Gastric Cancer: In the MCG-803 human gastric cancer cell line, 15d-PGJ2 has been demonstrated to inhibit cell growth and induce apoptosis in a dose-dependent manner. nih.govnih.gov These effects were correlated with a decrease in the ratio of Bcl-2 to Bax proteins and reduced expression of COX-2. nih.govnih.gov

Oral Squamous Cell Carcinoma: Studies on human oral squamous cell carcinoma (SCC) cell lines have shown that 15d-PGJ2 decreases cell viability and induces apoptosis in a time- and dose-dependent manner. karger.com The apoptotic pathway involves the release of cytochrome c and the activation of caspases. karger.com Furthermore, treatment with 15d-PGJ2 led to a reduction and eventual elimination of both phosphorylated and unphosphorylated Stat3 protein levels, suggesting a potential mechanism for its anti-neoplastic effects in this cancer type. researchgate.net

Leukemia: In human leukemia cells, 15d-PGJ2 has been found to induce apoptosis in a dose-dependent manner. nih.gov This process is mediated by the generation of ROS through mitochondria and NADPH oxidase activation, leading to the activation of JNK and inactivation of the protein kinase Akt. nih.gov It has also been shown to enhance TRAIL-induced apoptosis in leukemia cells by downregulating the expression and phosphorylation of AKT, a mechanism that appears to be independent of PPARγ. nih.gov

Uterine Sarcoma: The effects of 15d-PGJ2 have been evaluated in uterine sarcoma cell lines (MES-SA, MES-SA/DX5, and SKN). Research has shown that 15d-PGJ2 inhibits cell growth and increases apoptosis. nih.gov Mechanistically, it was observed that 15d-PGJ2 treatment led to a decrease in the levels of phosphorylated AKT, a key protein in cell survival pathways. nih.gov

Multiple Myeloma: In multiple myeloma cell lines (MM.1R and MM.1S), 15d-PGJ2 has been shown to reduce cell proliferation and induce cell death and apoptosis. nih.gov The mechanism of action involves the induction of endoplasmic reticulum (ER) stress, as evidenced by the upregulation of stress-related genes and increased levels of oxidized glutathione (B108866). nih.govnih.gov

Breast Cancer: In breast cancer cells, 15d-PGJ2 has been reported to induce apoptosis. nih.gov Interestingly, this induced apoptosis does not appear to require the PPARγ receptor, indicating a PPARγ-independent mechanism of action in this context. nih.gov It has also been shown to significantly inhibit the invasiveness of human breast cancer cells. nih.gov

Prostate Cancer: Research on prostate cancer cells has identified 15d-PGJ2 as a potent inhibitor of the androgen receptor (AR), a key driver of prostate cancer growth. nih.gov It rapidly represses AR target genes and inhibits the binding of AR to the regulatory regions of these genes. nih.govnih.gov

Ovarian Cancer: In both wild-type (A2780) and doxorubicin-resistant (A2780/AD) human ovarian carcinoma cell lines, 15d-PGJ2 has been shown to be a strong inducer of apoptosis. nih.gov This effect is mediated through caspase-3/7 and NF-κB pathways and is independent of its PPARγ agonistic activity. nih.gov Additionally, 15d-PGJ2 was found to inhibit cell migration and reduce the expression of the drug resistance gene MDR1. nih.govnih.gov

Osteosarcoma: In various osteosarcoma (OS) cell lines (U2-OS, Saos-2, and MG-63), 15d-PGJ2 has demonstrated pronounced cytotoxic effects. nih.gov It significantly decreases cell viability, colony formation, and wound closure capability. nih.govmdpi.com The underlying mechanism involves the rapid induction of intracellular ROS production, leading to the activation of MAPKs and subsequent apoptosis. nih.govmdpi.com These effects were more pronounced in malignant OS cells compared to non-malignant osteoblasts. nih.gov

Melanoma: 15d-PGJ2 has displayed profound anti-tumor activity in four different melanoma cell lines. nih.gov It inhibits proliferation, induces the tumor suppressor gene p21, causes a G2/M cell cycle arrest, and inhibits tumor cell migration. mdpi.comnih.gov Proteome analysis suggests that its effects may be exerted via the modification and/or downregulation of Hsp-90 and several chaperones. mdpi.com

Cholangiocarcinoma: While specific studies on cholangiocarcinoma cell lines are less common, the broad anti-cancer activities of 15d-PGJ2 observed in other gastrointestinal cancers, such as colon and gastric cancer, suggest its potential as a research subject in this malignancy. The general mechanisms of inducing apoptosis and inhibiting proliferation are likely to be relevant.

Cancer TypeCell Lines StudiedKey Research Findings
LungA549, H1299, H23Induces apoptosis, inhibits proliferation and migration via ROS and MAPK activation. researchgate.net
Colon/ColorectalNot specifiedInhibits proliferation and invasiveness, induces G1 arrest and apoptosis via ROS and JNK activation. nih.govnih.gov
GastricMCG-803Inhibits cell growth and induces apoptosis in a dose-dependent manner. nih.govnih.gov
Oral Squamous Cell CarcinomaNot specifiedDecreases cell viability and induces apoptosis via cytochrome c release and caspase activation. karger.com
LeukemiaNot specifiedInduces apoptosis via ROS generation and JNK activation. nih.gov
Uterine SarcomaMES-SA, MES-SA/DX5, SKNInhibits cell growth and increases apoptosis by decreasing phosphorylated AKT. nih.gov
Multiple MyelomaMM.1R, MM.1SReduces proliferation and induces apoptosis via ER stress. nih.gov
BreastNot specifiedInduces apoptosis through a PPARγ-independent mechanism. nih.gov
ProstateNot specifiedActs as a potent inhibitor of the androgen receptor. nih.gov
OvarianA2780, A2780/ADInduces apoptosis via caspase-3/7 and NF-κB pathways, independent of PPARγ. nih.govnih.gov
OsteosarcomaU2-OS, Saos-2, MG-63Decreases cell viability and induces apoptosis via ROS and MAPK activation. nih.govmdpi.com
MelanomaA375 and three othersInhibits proliferation, induces G2/M arrest, and inhibits migration. mdpi.comnih.gov

Human Vascular Endothelial Cells

Studies using human vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1), have been crucial in understanding the anti-angiogenic effects of 15d-PGJ2. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In HUVECs, 15d-PGJ2 has been found to induce apoptosis in a dose-dependent manner. nih.gov This pro-apoptotic effect is mediated through the activation of JNK and p38 MAPK pathways, which in turn leads to the stabilization and activation of the p53 tumor suppressor protein. nih.gov This signaling cascade is independent of PPARγ activation. nih.gov Research in HMEC-1 cells has shown that 15d-PGJ2 inhibits cell proliferation, induces apoptosis, and regulates cell cycle- and apoptosis-related gene expression by suppressing the NF-κB and PI3K/AKT/mTOR pathways. researchgate.net

Cell TypeKey Research Findings
Human Umbilical Vein Endothelial Cells (HUVECs)Induces apoptosis via JNK and p38 MAPK-mediated p53 activation, independent of PPARγ. nih.gov
Human Microvascular Endothelial Cells (HMEC-1)Inhibits cell proliferation and induces apoptosis by suppressing NF-κB and PI3K/AKT/mTOR pathways. researchgate.net

Primary Astrocytes and Microglia

The anti-inflammatory properties of 15d-PGJ2 have been investigated in primary cultures of astrocytes and microglia, the resident immune cells of the central nervous system. These cells play a critical role in neuroinflammation, which is implicated in various neurodegenerative diseases.

In astrocytes, 15d-PGJ2 has been shown to provide neuroprotection non-cell autonomously by activating the Nrf2 antioxidant pathway. nih.gov This protective effect is independent of PPARγ. nih.gov Studies have also indicated that PGD2, the precursor to 15d-PGJ2, produced by microglia can interact with astrocytes, suggesting a role for this signaling pathway in microglia-astrocyte communication during neuroinflammation. nih.gov In microglial cell cultures, 15d-PGJ2 has been shown to inhibit the expression of pro-inflammatory cytokines.

Cell TypeKey Research Findings
Primary AstrocytesProvides neuroprotection through an Nrf2-dependent, PPARγ-independent mechanism. nih.gov
Primary MicrogliaProduces PGD2 which can signal to astrocytes; 15d-PGJ2 inhibits pro-inflammatory cytokine expression. nih.gov

Human Eosinophils

Research on human eosinophils has revealed a dual, concentration-dependent role for 15d-PGJ2. Eosinophils are key players in allergic inflammation.

At low concentrations, 15d-PGJ2 exhibits pro-inflammatory effects, enhancing eotaxin-induced chemotaxis, shape change, and actin reorganization through its interaction with PPARγ. karger.comnih.gov It also acts as a potent chemoattractant itself, inducing calcium mobilization and upregulating CD11b expression via the CRTH2 receptor. karger.comnih.gov

Conversely, at high concentrations, 15d-PGJ2 displays anti-inflammatory properties by inhibiting eosinophil survival and inducing apoptosis in a PPARγ-independent manner. nih.gov

ConcentrationEffect on Human EosinophilsMechanism
LowPro-inflammatory (enhances chemotaxis, shape change)PPARγ-dependent; CRTH2 receptor-mediated karger.comnih.gov
HighAnti-inflammatory (induces apoptosis)PPARγ-independent nih.gov

Neuronal Cells

The effects of 15d-PGJ2 on neuronal cells have been studied in the context of neuronal cell death and neuroinflammation. In vitro experiments using the SH-SY5Y human neuroblastoma cell line have shown that 15d-PGJ2 can induce apoptotic cell death. nih.gov This process involves the accumulation of the p53 tumor suppressor protein and the activation of a caspase cascade mediated by Fas and the Fas ligand. nih.gov

Furthermore, studies on mouse oligodendrocyte precursor cells have demonstrated that 15d-PGJ2 can induce apoptosis in these cells, which are crucial for myelination in the central nervous system. nih.gov This effect was found to be independent of PPARγ. nih.gov

Cell TypeKey Research Findings
SH-SY5Y NeuroblastomaInduces apoptosis via p53 accumulation and Fas/Fas ligand pathway. nih.gov
Mouse Oligodendrocyte Precursor CellsInduces apoptosis in a PPARγ-independent manner. nih.gov

Chondrocytes

In the context of joint diseases like osteoarthritis, the role of 15d-PGJ2 has been examined in articular chondrocytes, the sole cell type in cartilage.

Studies on human articular chondrocytes have shown that 15d-PGJ2 is a potent inducer of apoptosis, characterized by cellular shrinkage, nuclear condensation, and increased caspase-3 activity. nih.gov This suggests a potential role for 15d-PGJ2 in the cartilage degradation observed in inflammatory and degenerative joint diseases. nih.gov In human osteoarthritic chondrocytes, 15d-PGJ2 has been found to have a dual effect on the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It can up-regulate COX-2 expression on its own but inhibits its induction by the pro-inflammatory cytokine interleukin-1β. nih.gov

Cell TypeKey Research Findings
Human Articular ChondrocytesInduces apoptosis with increased caspase-3 activity. nih.gov
Human Osteoarthritic ChondrocytesExerts a dual effect on COX-2 expression, up-regulating it alone and inhibiting its induction by IL-1β. nih.gov

In vivo Animal Models

In vivo animal models are crucial for understanding the physiological and pathological effects of 15d-Prostaglandin J2 (15d-PGJ2) in a whole-organism context. The following sections detail the significant findings from studies using mouse and rat models for various diseases.

Mouse Models of Lethal Influenza Infection

In a mouse model of lethal influenza infection, the administration of 15d-PGJ2 has been shown to offer significant protection. nih.gov Treatment with 15d-PGJ2 one day after infection protected 79% of mice from a lethal dose of the influenza virus and considerably reduced the associated morbidity. nih.gov The protective effects are attributed to a reduction in influenza-induced lung inflammation, evidenced by decreased gene expression of several proinflammatory cytokines and chemokines. nih.gov

Unexpectedly, 15d-PGJ2 treatment also led to a marked reduction in the viral load in the lungs of infected mice. nih.gov This antiviral effect may be linked to the maintenance of type I interferon gene expression levels. nih.gov The therapeutic action of 15d-PGJ2 in this model is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. nih.gov Pre-treatment with a PPARγ antagonist completely negated the protective effects of 15d-PGJ2 against influenza infection. nih.gov These findings suggest that targeting the PPARγ pathway with agonists like 15d-PGJ2 could be a potential therapeutic strategy for severe influenza infections. nih.govplos.org

Table 1: Effects of 15d-PGJ2 in a Mouse Model of Lethal Influenza Infection

ParameterObservationReference
Survival Rate79% survival in treated mice vs. 13.7% in mock-treated mice. plos.org
MorbiditySignificantly reduced weight loss in treated mice. plos.org
Lung InflammationDiminished gene expression of proinflammatory cytokines and chemokines. nih.gov
Viral LoadMarkedly reduced viral titers in the lungs. nih.gov
Mechanism of ActionActivation of the PPARγ pathway. nih.gov

Mouse Periodontitis Model

In a mouse model of periodontitis induced by Aggregatibacter actinomycetemcomitans, a nanotechnological formulation of 15d-PGJ2 demonstrated significant immunomodulatory and protective effects. nih.gov Animals treated with 15d-PGJ2-loaded nanocapsules (15d-PGJ2-NC) exhibited lower alveolar bone resorption compared to untreated infected animals. nih.govnih.gov

The treatment also led to changes in the cellular immune response. A reduction in the CD4/CD8 ratio and the population of CD4+CD25+FOXP3+ regulatory T cells was observed in the submandibular lymph nodes of mice treated with the highest dose. nih.gov At the molecular level in the gingival tissue, the treatment upregulated the expression of CD55, a complement regulatory protein, and downregulated the receptor activator of nuclear factor kappa-B ligand (RANKL), a key mediator of bone resorption. nih.gov Furthermore, several proinflammatory cytokines were decreased in the gingival tissue of the treated group. nih.gov These findings indicate that the 15d-PGJ2-NC formulation effectively decreases bone resorption and inflammatory responses in this experimental periodontitis model. nih.gov

Table 2: Research Findings of 15d-PGJ2-NC in Mouse Periodontitis Model

Finding CategoryDetailed ObservationReference
Bone ResorptionSignificantly lower alveolar bone resorption in treated mice. nih.govnih.gov
Cellular ImmunityReduction of CD4/CD8 ratio and CD4+CD25+FOXP3+ cells in lymph nodes. nih.gov
Molecular Markers (Gingiva)Upregulation of CD55; downregulation of RANKL. nih.gov
Inflammatory ResponseDecrease in several proinflammatory cytokines in gingival tissue. nih.gov

Mouse Model of Gouty Arthritis

The therapeutic potential of 15d-PGJ2 has also been evaluated in a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals. nih.gov A formulation of 15d-PGJ2 loaded into nanocapsules (15d-PGJ2-loaded NC) demonstrated significant analgesic and anti-inflammatory properties. nih.gov This formulation was effective at a dose where free 15d-PGJ2 failed to inhibit pain and inflammation. nih.gov

Treatment with 15d-PGJ2-loaded NC reduced the MSU-induced release of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), IL-6, IL-17, and IL-33. nih.govfrontiersin.org It also mitigated oxidative stress. nih.gov Mechanistically, the treatment was found to decrease the expression of components of the NLRP3 inflammasome (Nlrp3, Asc, and Pro-caspase-1) as a result of inhibiting Nuclear Factor-kappa B (NF-κB) activation. nih.gov Importantly, all these therapeutic effects were shown to be dependent on the PPAR-γ pathway, as they were sensitive to a PPAR-γ inhibitor. nih.gov

Table 3: Effects of 15d-PGJ2-loaded Nanocapsules in Mouse Gouty Arthritis Model

EffectSpecific OutcomeReference
Analgesic & Anti-inflammatoryProvided analgesic effect and reduced inflammation where free 15d-PGJ2 failed. nih.gov
Cytokine ReductionReduced MSU-induced release of IL-1β, TNF-α, IL-6, IL-17, and IL-33. nih.govfrontiersin.org
Oxidative StressReduced oxidative stress levels. nih.gov
Inflammasome & NF-κBDecreased expression of Nlrp3, Asc, and Pro-caspase-1 via NF-κB inhibition. nih.gov
MechanismAll observed effects were PPAR-γ-sensitive. nih.gov

Murine Anthrax Infection Model

Information regarding the specific effects of 15d-Prostaglandin A2 in murine models of anthrax infection is not available in the provided search results.

Experimentally Induced Colitis Models

In dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis, which serves as a model for human inflammatory bowel disease (IBD), 15d-PGJ2 has been shown to promote the resolution of inflammation. nih.govfrontiersin.orgharvard.edu Intraperitoneal injection of 15d-PGJ2 accelerated the recovery from colitis. nih.govfrontiersin.orgharvard.edu

The therapeutic effects of 15d-PGJ2 are associated with a shift in macrophage polarization. nih.govfrontiersin.org Treatment reduced the number of pro-inflammatory M1 macrophages and neutrophils while increasing the proportion of anti-inflammatory M2 macrophages in the colonic tissue. nih.govfrontiersin.orgharvard.edu Furthermore, mice treated with 15d-PGJ2 showed a significantly reduced proportion of macrophages expressing the pro-inflammatory cytokine IL-6. nih.govfrontiersin.orgharvard.edu This was accompanied by the suppression of STAT3 phosphorylation in the colonic mucosa. nih.govfrontiersin.orgharvard.edu These findings indicate that 15d-PGJ2 facilitates the resolution of intestinal colitis by modulating macrophage activity and inhibiting key inflammatory signaling pathways. nih.govfrontiersin.org

Table 4: Pro-resolving Effects of 15d-PGJ2 in DSS-Induced Colitis

ParameterEffect of 15d-PGJ2 TreatmentReference
Disease ResolutionAccelerated the resolution of colitis. nih.govfrontiersin.orgharvard.edu
Macrophage PolarizationReduced M1 macrophages, increased M2 macrophages. nih.govfrontiersin.org
Neutrophil InfiltrationReduced number of neutrophils. nih.govfrontiersin.orgharvard.edu
Cytokine ExpressionReduced proportion of macrophages expressing IL-6. nih.govfrontiersin.orgharvard.edu
Signaling PathwaySuppression of STAT3 phosphorylation. nih.govfrontiersin.orgharvard.edu

Diabetic Ischemia-Reperfusion Rat Model

In a diabetic rat model of cerebral ischemia-reperfusion, 15d-PGJ2 demonstrated a neuroprotective role. nih.govnih.gov Intraperitoneal injection of 15d-PGJ2 after reperfusion led to reduced neurological deficits. nih.govnih.gov

The compound significantly alleviated the infarct and cerebral edema volume. nih.govnih.gov At the molecular and cellular levels, 15d-PGJ2 treatment decreased the expression of the pro-inflammatory cytokines TNF-α and Interleukin-1 (IL-1). nih.govpnas.org It also resulted in fewer apoptotic cells and reduced microglia activation, as indicated by decreased CD68 positive staining in the brain lesion. nih.govpnas.org These results suggest that 15d-PGJ2 exerts its neuroprotective effects by regulating microglia activation and the subsequent inflammatory cascade. nih.govnih.gov

Table 5: Neuroprotective Effects of 15d-PGJ2 in a Diabetic Ischemia Reperfusion Rat Model

Outcome MeasureObserved Effect of 15d-PGJ2Reference
Neurological DeficitsReduced severity. nih.govnih.gov
Brain InjuryAlleviated infarct and cerebral edema volume. nih.govnih.gov
InflammationDecreased TNF-α and IL-1 expression. nih.govpnas.org
Cellular EffectsReduced apoptotic cells and microglia activation (CD68 staining). nih.govpnas.org

Molecular Biology Techniques

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to measure the expression levels of specific genes. In the study of 15d-PGJ2, RT-qPCR is employed to quantify changes in messenger RNA (mRNA) levels for various target genes in cells or tissues following treatment with the compound. This allows researchers to understand how 15d-PGJ2 modulates cellular functions at the level of gene transcription.

For example, in studies of intracerebral hemorrhage, RT-qPCR has been used to measure the mRNA expression of the antioxidant enzyme catalase, demonstrating that 15d-PGJ2 treatment upregulates its expression in the brain tissue surrounding a hematoma nih.gov. Similarly, in the context of inflammation in endothelial cells, this technique has been used to analyze the expression of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), showing that 15d-PGJ2 can inhibit its expression when stimulated by lipopolysaccharide (LPS) nih.gov. By comparing the mRNA levels in treated versus untreated samples, researchers can determine the extent to which 15d-PGJ2 stimulates or represses the transcription of genes involved in inflammation, apoptosis, and oxidative stress.

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In research involving 15d-PGJ2, Western blotting is essential for examining the compound's effects on protein expression and signaling pathways. This method allows for the assessment of total protein levels and the detection of post-translational modifications, such as phosphorylation, which are critical for protein activation and signal transduction.

For instance, Western blotting has been instrumental in confirming the mechanism of action for 15d-PGJ2 in inflammatory models. Studies have used this technique to show that 15d-PGJ2 inhibits the phosphorylation of NF-κB, a key step in its activation cascade, in lung tissue from mouse models of asthma nih.govfrontiersin.orgnih.gov. In other models, it has been used to demonstrate that 15d-PGJ2 treatment leads to an accumulation of ubiquitinated proteins, consistent with its ability to inhibit the proteasome frontiersin.org. Researchers have also used Western blotting to validate the covalent modification of specific proteins by a biotin-labeled version of 15d-PGJ2, identifying novel cellular targets of the compound frontiersin.orgplos.org.

Target ProteinObserved Effect of 15d-PGJ2Biological ContextReference
NF-κB (p65/p50)Inhibited nuclear translocation and phosphorylationLung Inflammation Models, Endothelial Cells nih.govnih.govfrontiersin.org
CatalaseIncreased protein expressionIntracerebral Hemorrhage in Rats nih.gov
Ubiquitinated ProteinsAccumulationHuman Endothelial Cells frontiersin.org
Caspase-1Inhibited cleavage of IL-1βInflammasome Activation Models nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of 15d-PGJ2 research, ELISA is used in two primary ways: to measure the concentration of 15d-PGJ2 itself in biological fluids and to quantify the levels of cytokines and other proteins that are modulated by 15d-PGJ2 treatment.

Competitive ELISA kits are commercially available for the specific and quantitative determination of 15d-PGJ2 concentrations in samples like serum, plasma, and cell culture supernatants arp1.comassaygenie.com. In this format, 15d-PGJ2 in the sample competes with a labeled (e.g., enzyme-conjugated) 15d-PGJ2 for binding to a limited number of antibody-binding sites, allowing for quantification arp1.commybiosource.comelkbiotech.com.

Furthermore, sandwich ELISAs are frequently used to measure the impact of 15d-PGJ2 on cellular responses. For example, in lung inflammation models, ELISAs are used to measure the concentrations of pro-inflammatory cytokines like IL-5, IL-13, and TNF-α in lung tissue homogenates, demonstrating that 15d-PGJ2 treatment reduces their production frontiersin.org. Similarly, ELISA can be used to measure the secretion of factors like GM-CSF from cultured endothelial cells, confirming the inhibitory effect of 15d-PGJ2 nih.gov.

Analyte MeasuredAssay TypeFinding with 15d-PGJ2Reference
15d-PGJ2Competitive ELISAQuantification in serum, plasma, other biological fluids arp1.comassaygenie.com
IL-5, IL-13, TNF-αSandwich ELISALevels are decreased in lung tissue of OVA-challenged mice frontiersin.org
GM-CSFSandwich ELISAInhibited LPS-induced expression in endothelial cells nih.gov

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to study protein-nucleic acid interactions wikipedia.orgnih.gov. The assay is based on the principle that a protein-DNA or protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound nucleic acid probe wikipedia.orglicorbio.com. This results in a "shift" in the mobility of the labeled probe.

In the study of 15d-PGJ2, EMSA is a powerful tool for investigating how the compound affects the DNA-binding activity of transcription factors. Since 15d-PGJ2 is known to modulate the activity of key transcription factors like NF-κB and PPARγ, EMSA is used to directly assess whether 15d-PGJ2 treatment alters the ability of these proteins to bind to their specific DNA response elements in the promoter regions of target genes.

For example, research on intracerebral hemorrhage has used EMSA to show that 15d-PGJ2 treatment significantly reduces the DNA-binding activity of NF-κB while increasing the DNA-binding activity of PPARγ in brain tissue nih.gov. This provides direct evidence that 15d-PGJ2's anti-inflammatory and neuroprotective effects are mediated, at least in part, by its direct influence on the activity of these transcription factors. The specificity of the binding can be confirmed by competition experiments using unlabeled oligonucleotides or by using specific antibodies in a "supershift" assay, which causes a further retardation in the complex's mobility wikipedia.org.

Flow Cytometry (FACS Analysis)

Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), is a pivotal technology used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the study of 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂), this methodology is frequently employed to elucidate its effects on fundamental cellular processes such as apoptosis and cell cycle progression.

Researchers utilize specific fluorescent probes to quantify these events. For apoptosis analysis, cells are commonly stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells. Through FACS analysis, populations of viable, early apoptotic, and late apoptotic cells can be distinctly quantified. Studies have shown that treatment with 15d-PGJ₂ leads to a time- and dose-dependent increase in the percentage of apoptotic cells in various cell lines, including osteosarcoma and vascular endothelial cells. mdpi.comnih.gov

For cell cycle analysis, cells are treated with 15d-PGJ₂ and then stained with a DNA-binding dye like PI. The fluorescence intensity of the stained cells, as measured by the flow cytometer, is directly proportional to the amount of DNA they contain. This allows for the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined. Research has demonstrated that 15d-PGJ₂ can induce cell cycle arrest, often at the G2/M phase, in cancer cell lines. nih.govresearchgate.net

Table 1: Selected Findings from Flow Cytometry Analysis of 15d-PGJ₂-Treated Cells


Cell LineAssay TypeKey FindingReference
U2-OS and Saos-2 (Osteosarcoma)Annexin V/PI StainingTime-dependent increase in early and late apoptotic cells upon treatment with 20 µM 15d-PGJ₂. researchgate.net
Human Microvascular Endothelial Cells (HMEC-1)Cell Cycle Analysis15d-PGJ₂ treatment was found to induce apoptosis during cell cycle progression. researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)Annexin V-FITC Staining15d-PGJ₂ induced apoptosis in a concentration-dependent manner (1-20 µM). researchgate.net
PC3 (Prostate Cancer)Sub-G1 Population AnalysisSynergistic increase in apoptotic (sub-G1) cells when treated with 15d-PGJ₂ and TRAIL.

Gene Expression Profiling

Gene expression profiling is a powerful approach used to simultaneously measure the activity of thousands of genes to create a global picture of cellular function. Microarray analysis is a common technique for this purpose, enabling researchers to understand how treatment with 15d-PGJ₂ alters cellular transcription programs.

In studies investigating 15d-PGJ₂, microarray analyses have been conducted to compare the gene expression profiles of cells treated with 15d-PGJ₂ against control cells or cells treated with non-electrophilic analogues. mdpi.com This approach helps to identify genes and signaling pathways that are specifically modulated by the electrophilic nature of the 15d-PGJ₂ molecule. For instance, a systematic comparison in MCF-7 breast cancer cells revealed that a significant number of genes showed altered expression profiles following 15d-PGJ₂ treatment. mdpi.com

These large-scale analyses have revealed that 15d-PGJ₂ can trigger widespread changes in gene expression, often affecting genes involved in cell survival, cell death, stress responses, and metabolism. nih.gov For example, studies on the related prostaglandin (B15479496) J₂ (PGJ₂) in human neuroblastoma cells showed an initial "repair" response, characterized by the increased expression of genes related to heat shock, protein folding, and detoxification. nih.gov However, over time, a pro-death response prevailed, with increased expression of apoptotic genes and decreased expression of genes involved in cell growth and maintenance. nih.gov This highlights the utility of gene expression profiling in uncovering the complex and often biphasic cellular responses to cyclopentenone prostaglandins (B1171923).

Table 2: Examples of Gene Expression Changes Induced by Prostaglandin J₂ Derivatives


CompoundCell LineMethodologyKey Findings on Gene ExpressionReference
15d-PGJ₂MCF-7 (Breast Cancer)Microarray Analysis16,694 out of 48,095 evaluated genes showed significantly different expression profiles compared to a non-electrophilic analogue. nih.gov
PGJ₂SK-N-SH (Neuroblastoma)Temporal Microarray AnalysisIncreased expression of stress response, detoxification, and apoptotic genes. Decreased expression of cell growth/maintenance genes. researchgate.net

Biochemical Assays

IKK Activity Assays

The IκB kinase (IKK) complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway. Assays measuring IKK activity are crucial for understanding the anti-inflammatory effects of compounds like 15d-PGJ₂. These assays typically measure the ability of IKK to phosphorylate its substrate, IκBα.

In vitro kinase assays are commonly performed using either immunoprecipitated IKK from cell lysates or purified IKK protein. A recombinant fragment of IκBα, such as GST-IκBα (1-54), is used as a substrate. The reaction is carried out in the presence of [γ-³²P]ATP. The phosphorylation of the substrate is then detected and quantified by SDS-PAGE followed by autoradiography or phosphorimaging. pnas.orgpnas.org

Studies using this methodology have consistently shown that 15d-PGJ₂ directly inhibits IKK activity. pnas.orgpnas.org This inhibition has been observed in various cell types, including macrophages, and also in cell-free systems using highly purified IKK. pnas.orgnih.gov The mechanism of inhibition is attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ₂, which can covalently modify critical cysteine residues within the IKK subunits. jci.org This inhibitory effect is specific, as 15d-PGJ₂ does not typically inhibit other kinases like Jun N-terminal kinase under similar conditions. pnas.org The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation and activation of NF-κB. researchgate.net

Caspase Activity Assays

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase activity assays are fundamental in determining whether a compound induces apoptosis and through which specific pathways.

A common method to assess caspase activation is Western blot analysis. Cell lysates are probed with antibodies that specifically recognize either the pro-form or the cleaved, active form of a particular caspase. The appearance of cleaved fragments of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7) is a hallmark of apoptosis. mdpi.comnih.govresearchgate.net For example, treatment of MG-63 osteosarcoma cells with 15d-PGJ₂ resulted in the appearance of the 17 and 19 kDa cleaved products of caspase-3. researchgate.net Similarly, in cardiomyocytes, 15d-PGJ₂ treatment led to the activation of caspase-8, caspase-9, and caspase-3. nih.gov

Another approach involves the use of fluorogenic or colorimetric substrates that are specifically cleaved by active caspases. The release of the fluorescent or colored tag is measured to quantify enzyme activity. Furthermore, researchers often use pan-caspase inhibitors (like z-VAD-fmk) or specific caspase inhibitors to determine if the observed cell death is dependent on caspase activity. nih.govresearchgate.net While many studies show 15d-PGJ₂ induces caspase-dependent apoptosis, some research in specific cell types, like A172 human glioma cells, indicates that 15d-PGJ₂ can trigger cell death through a caspase-independent mechanism. nih.gov

Table 3: Caspase Activation in Response to 15d-PGJ₂ in Different Cell Types


Cell LineActivated CaspasesMethod of DetectionReference
HL-1 CardiomyocytesCaspase-3, Caspase-8, Caspase-9Western Blot mdpi.com
MG-63 OsteosarcomaCaspase-3Western Blot pnas.org
U2-OS and Saos-2 OsteosarcomaCaspase-7Western Blot researchgate.net
HMEC-1 Endothelial CellsCaspase-3, Caspase-9Immunoblot Analysis researchgate.net
A172 Glioma CellsCaspase activation observed, but cell death was not prevented by caspase inhibitors.Caspase Inhibitor Assay nih.gov

Proteasome Activity Assays

The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells. The 26S proteasome has several peptidase activities, with the chymotrypsin-like activity being the most studied. Assays measuring this activity are used to investigate compounds that may interfere with protein homeostasis.

The chymotrypsin-like activity of the proteasome is typically measured using a specific fluorogenic peptide substrate, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin). nih.gov When this substrate is cleaved by the proteasome, the fluorescent AMC molecule is released. The rate of fluorescence increase, measured with a fluorometer, is proportional to the proteasome's activity.

Using this assay, studies have demonstrated that 15d-PGJ₂ inhibits the chymotrypsin-like activity of the proteasome in a dose-dependent manner. nih.gov For example, in human endothelial cells, treatment with 1, 5, and 10 μM of 15d-PGJ₂ inhibited proteasome activity by approximately 16%, 36%, and 44%, respectively. nih.gov This inhibition of proteasome function leads to a downstream consequence: the accumulation of poly-ubiquitinated proteins within the cell. This accumulation can be visualized by Western blotting for ubiquitin, which shows a smear of high-molecular-weight proteins in cells treated with 15d-PGJ₂. nih.govresearchgate.net The mechanism of inhibition involves the covalent modification of subunits of the 19S regulatory particle of the proteasome by 15d-PGJ₂. nih.govresearchgate.net

Measurement of Intracellular Antioxidants (e.g., GSH)

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress, with glutathione (GSH) being the most abundant intracellular non-protein thiol. Measuring the levels of GSH and other antioxidants is critical for understanding the cellular response to electrophilic compounds like 15d-PGJ₂.

GSH levels can be quantified using various biochemical assays. A common method involves cell lysis followed by a reaction with a chemical that binds to GSH, producing a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically. In response to 15d-PGJ₂, cellular antioxidant systems are often upregulated. Studies have shown that longer exposure times to 15d-PGJ₂ can result in higher intracellular levels of GSH. nih.gov This is part of a broader antioxidant response that also includes the induction of enzymes like heme oxygenase-1 (HO-1), a key cytoprotective enzyme. nih.gov

Conversely, 15d-PGJ₂ is also known to induce the production of reactive oxygen species (ROS). Intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). nih.gov This non-fluorescent compound is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, often measured by flow cytometry or fluorescence microscopy, correlates with the level of intracellular ROS. nih.gov The interplay between ROS generation and the induction of antioxidant defenses like GSH is a key aspect of the cellular response to 15d-PGJ₂.

Measurement of Heme Oxygenase-1 (HO-1) Expression

A key aspect of 15d-PGJ2 research is its ability to induce the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties. Researchers employ several standard molecular biology techniques to quantify this induction at both the mRNA and protein levels.

Western Blot Analysis: This is a widely used method to detect and quantify HO-1 protein levels in cells or tissues treated with 15d-PGJ2. Studies have shown that 15d-PGJ2 treatment leads to a time- and concentration-dependent increase in HO-1 protein expression in various cell types, including mouse brain microvascular endothelial cells and human lymphocytes. ersnet.orgplos.org Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with a specific antibody against HO-1 to visualize the protein.

Real-Time Polymerase Chain Reaction (RT-PCR): To determine if the induction of HO-1 by 15d-PGJ2 occurs at the transcriptional level, researchers measure HO-1 mRNA expression using RT-PCR. This technique quantifies the amount of specific mRNA in a sample, providing evidence that 15d-PGJ2 stimulates the transcription of the HO-1 gene. ersnet.orgplos.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of specific proteins, such as cytokines, whose expression is modulated by the 15d-PGJ2-HO-1 pathway. For instance, studies have shown that 15d-PGJ2-induced HO-1 can reduce the secretion of lipopolysaccharide-triggered interleukin-6, as measured by ELISA. tandfonline.com

Proteomic Approaches for Protein Target Identification

Many of the biological effects of 15d-PGJ2 are independent of PPARγ and are instead mediated by its ability to covalently bind to and alter the function of other cellular proteins. This is possible due to the reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which can form Michael adducts with nucleophilic groups, such as the cysteine thiol groups on proteins. frontiersin.orgnih.gov Proteomic approaches are crucial for identifying these protein targets on a large scale.

Use of Biotinylated 15d-PGJ2

To identify the proteins that are covalently modified by 15d-PGJ2, researchers utilize a chemically modified version of the molecule, biotinylated 15d-PGJ2. The biotin (B1667282) tag serves as a high-affinity handle for purification.

The general workflow involves treating intact cells (e.g., human aortic endothelial cells or mesangial cells) with biotinylated 15d-PGJ2. nih.govresearchgate.net The biotinylated prostaglandin enters the cells and forms stable covalent adducts with its protein targets. Following cell lysis, these modified proteins are captured and isolated from the complex mixture of cellular proteins using affinity purification methods, such as Neutravidin or Streptavidin agarose beads, which bind tightly to biotin. nih.govresearchgate.net

Once isolated, the captured proteins are identified using advanced mass spectrometry techniques, such as LTQ Orbitrap mass spectrometry. nih.gov This powerful analytical method can identify hundreds of potential protein targets in a single experiment. Subsequent bioinformatic analysis helps to classify these proteins based on their function, mapping them to various cellular processes like metabolism, transport, and cytoskeletal organization. nih.govresearchgate.net

Identified Protein Targets of 15d-PGJ2 Using Biotinylated Probes
Protein CategoryIdentified ProteinsCell Type
Glycolytic EnzymesEnolase2, Pyruvate Kinase M1 (PKM1), Glyceraldehyde 3-phosphate Dehydrogenase (GAPDH)Neuronal Plasma Membrane
Molecular ChaperonesHeat Shock Protein 8, T-complex Protein 1 subunit α, Heat-Shock Protein 90Neuronal Plasma Membrane, Mesangial Cells
Cytoskeletal ProteinsActin β, F-actin-capping protein, Tubulin β, Internexin α, Vimentin, TropomyosinNeuronal Plasma Membrane, Mesangial Cells
Oxidative Stress-RelatedNucleoside Diphosphate KinaseMesangial Cells

Advanced Imaging and Morphological Analyses

Advanced imaging techniques are employed to visualize the subcellular effects of 15d-PGJ2 treatment. These methods provide spatial and temporal information about the compound's impact on cell structure and protein localization.

Brightfield Microscopy: Simple morphological changes in cells following treatment with 15d-PGJ2 can be observed using standard brightfield microscopy. For example, studies have noted changes in cell shape, an increase in cytoplasm, and other transformations in ovarian cancer cells and osteosarcoma cells after incubation with 15d-PGJ2. researchgate.netmdpi.com

Immunofluorescence and Confocal Microscopy: These more sophisticated techniques allow for the visualization of specific proteins within the cell. Researchers use fluorescently labeled antibodies to stain for proteins of interest and observe their location and expression levels. Confocal microscopy, in particular, provides high-resolution images and allows for the 3D reconstruction of cellular structures. This approach has been used to demonstrate that 15d-PGJ2 treatment can induce the nuclear translocation of proteins like NRF2 in breast cancer cells and p53 in vascular endothelial cells. nih.govnih.gov

Genetic Manipulation Studies (e.g., Gene Knockdown/Knockout)

To validate the functional importance of a potential protein target or signaling pathway in mediating the effects of 15d-PGJ2, researchers often turn to genetic manipulation techniques. These methods allow for the specific reduction or elimination of a target protein, enabling scientists to observe whether the cellular response to 15d-PGJ2 is altered.

Small interfering RNA (siRNA): A common method for transiently reducing the expression of a specific gene is RNA interference (RNAi), using small interfering RNAs (siRNAs). nih.gov siRNAs are short, double-stranded RNA molecules that are complementary to a portion of the target gene's messenger RNA (mRNA). nih.gov When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, preventing it from being translated into a protein. nih.gov This "knockdown" approach has been used successfully in 15d-PGJ2 research. For example, by using siRNA to knock down the expression of NRF2 or p53, researchers have confirmed that these transcription factors are essential for 15d-PGJ2-induced expression of target genes like VEGF and p21, respectively. nih.govnih.gov

Pharmacological Interventions

Pharmacological tools, such as specific receptor agonists and antagonists, are invaluable for dissecting the signaling pathways initiated by 15d-PGJ2, particularly for determining the involvement of the PPARγ receptor.

Use of PPARγ Agonists and Antagonists

A central question in many studies is whether a particular effect of 15d-PGJ2 is mediated through the activation of its known nuclear receptor, PPARγ. To answer this, researchers use a comparative approach involving other PPARγ ligands.

PPARγ Antagonists: Selective and irreversible PPARγ antagonists, such as GW9662 and bisphenol A diglycidyl ether (BADGE), are frequently used. ersnet.orgnih.gov These molecules bind to the PPARγ receptor and prevent its activation by agonists like 15d-PGJ2. In a typical experiment, cells or animals are pre-treated with the antagonist before being exposed to 15d-PGJ2. If the antagonist blocks the effect of 15d-PGJ2, it provides strong evidence that the response is PPARγ-dependent. ersnet.orgtandfonline.comnih.gov Conversely, if the effect persists in the presence of the antagonist, it points to a PPARγ-independent mechanism. nih.govfrontiersin.org

PPARγ Agonists: Synthetic PPARγ agonists, such as rosiglitazone and ciglitazone, are also used for comparison. nih.govrndsystems.com These compounds, particularly those from the thiazolidinedione class, are potent and selective activators of PPARγ. nih.gov By comparing the effects of 15d-PGJ2 to those of a synthetic agonist, researchers can identify responses that are common to PPARγ activation. However, studies have frequently shown that 15d-PGJ2 has distinct, often more potent or qualitatively different, effects than synthetic agonists, highlighting its unique, multifaceted activity that extends beyond simple PPARγ activation. plos.orgnih.gov

Pharmacological Tools in 15d-PGJ2 Research
CompoundTypeUse in 15d-PGJ2 StudiesExample Finding
GW9662PPARγ AntagonistTo determine if an effect is PPARγ-dependent.Reversed the antiproliferative effects of rosiglitazone, but not 15d-PGJ2, in airway smooth muscle cells. nih.gov
Bisphenol A diglycidyl ether (BADGE)PPARγ AntagonistTo block PPARγ activation and test for dependency.Antagonized the protective effects of both rosiglitazone and 15d-PGJ2 in a model of lung injury. ersnet.org
RosiglitazonePPARγ Agonist (Thiazolidinedione)To compare the effects of 15d-PGJ2 with a selective synthetic PPARγ activator.Inhibited airway smooth muscle cell proliferation via a PPARγ-dependent mechanism, unlike 15d-PGJ2. nih.gov
CiglitazonePPARγ Agonist (Thiazolidinedione)To mimic PPARγ-dependent effects for comparison with 15d-PGJ2.Did not affect the morphology of ovarian cancer cells, in contrast to 15d-PGJ2. researchgate.net

Nanotechnology for Drug Delivery (e.g., 15d-PGJ2-Loaded Nanocapsules)

The therapeutic potential of 15d-PGJ₂ is often limited by its high lipophilicity, strong binding to serum albumin, and biphasic pharmacodynamics, where low doses can produce effects opposite to those seen at high doses nih.govnih.gov. Nanotechnology offers a promising strategy to overcome these challenges by encapsulating 15d-PGJ₂ into various nanocarrier systems. These formulations are designed to enhance the compound's stability, improve its bioavailability, control its release, and increase its therapeutic efficacy, often at significantly lower concentrations nih.govnih.gov.

Several types of nanoparticles have been developed for the delivery of 15d-PGJ₂, including solid lipid nanoparticles (SLN), polymer-based nanocapsules (NC) such as those made from poly(D,L-lactide-co-glycolide) (PLGA), and nanoemulsions (NE) nih.govnih.govnih.gov. These nanocarriers protect 15d-PGJ₂ from degradation and rapid clearance in the bloodstream, allowing for sustained release and more targeted delivery nih.govnih.gov.

Solid Lipid Nanoparticles (SLN): 15d-PGJ₂-loaded SLNs have demonstrated excellent physicochemical properties. Studies have reported a high encapsulation efficiency of up to 96%, indicating a strong affinity of the lipophilic 15d-PGJ₂ for the lipid core of the nanoparticles nih.govplos.orgnih.gov. These formulations have also shown good stability, remaining unchanged for up to 120 days nih.govplos.orgnih.gov. The use of SLNs as a delivery vehicle has been shown to significantly enhance the anti-inflammatory effects of 15d-PGJ₂. In various inflammation models, 15d-PGJ₂-SLN formulations were able to reduce neutrophil migration at low concentrations of the encapsulated compound nih.govplos.orgnih.gov. Furthermore, these nanoparticles modulated cytokine levels, increasing anti-inflammatory IL-10 while reducing pro-inflammatory IL-1β and IL-17 nih.govplos.orgnih.gov.

Polymeric Nanocapsules (NC): PLGA nanocapsules are another effective carrier system for 15d-PGJ₂. Research has shown an encapsulation efficiency of approximately 77% for 15d-PGJ₂ within PLGA nanocapsules, which remained stable for up to 60 days nih.gov. A significant advantage of this formulation is the substantial dose reduction it allows. Encapsulation of 15d-PGJ₂ in PLGA nanocapsules demonstrated anti-inflammatory activity at a dose 33 times smaller than that required for the free compound to achieve the same effect nih.gov. The nanocapsules provide a sustained release of 15d-PGJ₂, with the compound being detectable in serum 24 hours after administration, compared to only a few hours for the free form nih.gov.

Nanoemulsions (NE): Nanoemulsions have been utilized to control the biphasic pharmacodynamics of 15d-PGJ₂ nih.govresearchgate.netnih.govtandfonline.com. At low concentrations, free 15d-PGJ₂ can stimulate inflammation and cell proliferation, while higher doses have the opposite, desired effect nih.govresearchgate.netnih.govtandfonline.com. By encapsulating 15d-PGJ₂ in a nanoemulsion with an encapsulation ratio greater than 83%, researchers were able to achieve a slow, controlled release researchgate.netnih.govtandfonline.com. This slow-release kinetic eliminated the undesirable proliferative effects seen at low doses, resulting in only a dose-dependent inhibition of cell viability researchgate.netnih.govtandfonline.com. This is attributed to the nanoemulsion facilitating the delivery of 15d-PGJ₂ to its desired intracellular sites of action while bypassing cell membrane targets that trigger the undesired responses nih.govresearchgate.netnih.govtandfonline.com.

The following table provides a comparative overview of the characteristics of different 15d-PGJ₂ nanocarrier formulations.

Nanocarrier TypeCore Material(s)Average DiameterEncapsulation EfficiencyStabilityKey Findings
Solid Lipid Nanoparticles (SLN) Tripalmitin~194 nm nih.gov96% nih.govplos.orgnih.govUp to 120 days nih.govplos.orgnih.govReduced neutrophil migration and modulated cytokine levels at low concentrations nih.govplos.orgnih.gov.
Polymeric Nanocapsules (NC) Poly(D,L-lactide-co-glycolide) (PLGA)Not specified~77% nih.govnih.govUp to 60 days nih.govAchieved anti-inflammatory effects at a 33-fold lower dose than free 15d-PGJ₂; provided sustained release nih.gov.
Nanoemulsion (NE) Triolein, Distearoyl phosphatidylcholine, Tween 80Not specified>83% researchgate.netnih.govtandfonline.comNot specifiedEliminated the biphasic (pro-proliferative) effect of low-dose 15d-PGJ₂ by controlling its release researchgate.netnih.govtandfonline.com.

Future Directions and Therapeutic Potential of 15d Pgj2

Further Elucidation of PPARγ-Independent Signaling Pathways

While 15d-PGJ2 is a known natural agonist of PPARγ, a substantial body of evidence highlights its significant biological effects that are independent of this nuclear receptor. e-century.uspnas.org These actions are largely attributed to the electrophilic nature of its cyclopentenone ring, which contains a reactive α,β-unsaturated carbonyl group. tandfonline.comfrontiersin.org This structure allows 15d-PGJ2 to form covalent adducts with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in various proteins, through a process called Michael addition. tandfonline.compnas.org This covalent modification can alter the function of key signaling proteins, representing a critical area for future investigation. tandfonline.com

Several key PPARγ-independent pathways modulated by 15d-PGJ2 have been identified:

NF-κB Signaling: 15d-PGJ2 can potently inhibit the NF-κB pathway at multiple levels. pnas.orgplos.org It has been shown to directly interact with and inhibit IκB kinase (IKK), which is crucial for the activation of NF-κB. pnas.orgnih.gov Furthermore, 15d-PGJ2 can directly modify cysteine residues within the DNA-binding domains of NF-κB subunits like p65 and p50, thereby inhibiting their ability to bind to DNA. pnas.orgpnas.org This multi-tiered inhibition of a central inflammatory pathway underscores its potent anti-inflammatory capacity. pnas.org

MAPK and PI3K/Akt Pathways: Research has demonstrated that 15d-PGJ2 can influence the activity of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. nih.govdovepress.com For instance, it can induce apoptosis in cancer cells by inactivating Akt through a reactive oxygen species (ROS)-mediated mechanism. nih.gov In primary astrocytes, 15d-PGJ2 has been observed to suppress inflammatory responses by inhibiting the PI3K/Akt pathway, independent of PPARγ. nih.gov

Other Covalent Targets: The electrophilic nature of 15d-PGJ2 allows it to interact with a range of other proteins. tandfonline.com Studies have identified covalent adduct formation with proteins such as Keap1, which leads to the activation of the Nrf2 antioxidant response, and H-Ras, resulting in its activation. pnas.orgportlandpress.comwikipedia.org It also modifies components of the proteasome, which can inhibit inflammatory responses in endothelial cells. frontiersin.org Additionally, 15d-PGJ2 has been found to bind to and inactivate the translation initiation factor eIF4A, revealing a novel mechanism for its anti-proliferative and anti-inflammatory effects. nih.gov

Future research should focus on identifying the full spectrum of proteins that are covalently modified by 15d-PGJ2 and understanding the functional consequences of these modifications. This will provide a more complete picture of its complex signaling network and reveal new therapeutic targets.

Investigation of 15d-PGJ2's Role in Cancer Stem Cell Biology

The cancer stem cell (CSC) model posits that a small subpopulation of tumor cells is responsible for tumor initiation, maintenance, and therapeutic resistance. e-century.us Targeting CSCs is therefore considered a crucial strategy for effective cancer treatment. e-century.us While direct evidence for the regulation of CSCs by 15d-PGJ2 is still emerging, several studies indicate its potential to inhibit CSC functions. e-century.usnih.gov

Research has shown that PPARγ agonists can inhibit the growth and expansion of brain tumor stem cells. e-century.ussemanticscholar.org Specifically, 15d-PGJ2 has been found to inhibit the expression of genes related to stemness in bladder cancer cells. e-century.usspandidos-publications.com The combination of a PPARγ agonist with an AKT inhibitor has also been shown to restrict the stem cell characteristics of liver cancer cells. e-century.us Although these findings are promising, the precise mechanisms by which 15d-PGJ2 affects CSCs and its applicability to a broader range of cancers require more in-depth investigation. nih.govsemanticscholar.org Future studies are needed to explore its effects on CSC proliferation, self-renewal, and differentiation, and to determine whether these effects are mediated through PPARγ-dependent or independent pathways.

Development of Novel Therapeutic Strategies

The diverse biological activities of 15d-PGJ2 make it a promising candidate for the development of new therapeutic strategies across various diseases.

Anticancer Therapies

15d-PGJ2 has demonstrated significant anticancer effects in numerous studies, acting through multiple mechanisms. e-century.usnih.gov It can induce apoptosis (programmed cell death) in a wide variety of tumor cells, including those resistant to conventional drugs like doxorubicin. plos.orgnih.gov This apoptotic induction can occur through both PPARγ-dependent and independent pathways. e-century.usnih.gov For instance, 15d-PGJ2 can enhance the pro-apoptotic activity of TRAIL by inducing the expression of death receptor 5 (DR5) and inhibiting the pro-survival Akt pathway. e-century.us It also promotes the production of reactive oxygen species (ROS), which can trigger cell death. e-century.us

Beyond inducing apoptosis, 15d-PGJ2 can inhibit other key processes in cancer progression:

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. e-century.us

Inhibition of Metastasis: 15d-PGJ2 has been shown to suppress the expression of factors involved in cell migration and invasion, such as MMP-2, MMP-7, MMP-9, and CXCR4. e-century.usnih.gov

SIRT1 and HDAC Inhibition: Novel actions of 15d-PGJ2 include the inhibition of SIRT1, a gene associated with drug resistance, and histone deacetylase 1 (HDAC1). These effects contribute to its ability to kill drug-resistant tumor cells and inhibit cell migration. plos.org

These findings suggest that 15d-PGJ2 could be a valuable component of anticancer therapies, potentially overcoming drug resistance and targeting multiple facets of tumor progression. plos.orgdovepress.com

Anti-inflammatory Drug Development

15d-PGJ2 is a potent anti-inflammatory mediator that plays a role in the resolution phase of inflammation. pnas.orgembopress.org Its ability to inhibit key pro-inflammatory signaling pathways, particularly NF-κB and JAK-STAT, makes it an attractive lead compound for the development of new anti-inflammatory drugs. e-century.usfrontiersin.org

The anti-inflammatory actions of 15d-PGJ2 are mediated through several mechanisms:

Inhibition of Pro-inflammatory Gene Expression: It suppresses the expression of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and interleukins. pnas.orgfrontiersin.org

PPARγ-Dependent and -Independent Actions: While some of its anti-inflammatory effects are mediated through the activation of PPARγ, many are independent of this receptor and rely on the covalent modification of signaling proteins. pnas.orgembopress.org For example, it can inhibit NF-κB activation in renal tubular epithelial cells through a PPARγ-independent mechanism. e-century.us

Modulation of Inflammasomes: 15d-PGJ2 has been shown to inhibit the activation of the NLRP1 and NLRP3 inflammasomes, which are key drivers of inflammation through the production of IL-1β. aai.org

The development of drugs that mimic or enhance the anti-inflammatory properties of 15d-PGJ2 could offer new therapeutic options for a range of inflammatory diseases. pnas.orgaai.org

Neuroprotective Applications

Neuroinflammation is a common feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. oncotarget.comnih.gov 15d-PGJ2 has shown potential neuroprotective effects, primarily by modulating neuroinflammatory processes. nih.govnih.gov

In various models of neurological disease, 15d-PGJ2 has been shown to:

Inhibit Microglial and Astrocyte Activation: It can suppress the production of inflammatory mediators like nitric oxide, TNF-α, and various interleukins by activated microglia and astrocytes. nih.gov

Reduce Neuroinflammation: Systemic treatment with 15d-PGJ2 has been shown to inhibit the progression of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by reducing demyelination and neuroinflammation. nih.gov

Exhibit Concentration-Dependent Effects: It's important to note that the effects of 15d-PGJ2 in the nervous system can be concentration-dependent. While it can be neuroprotective at lower concentrations by mitigating oxidative stress, higher concentrations have been associated with neurotoxicity. oncotarget.comnih.gov

These findings suggest that therapeutic strategies utilizing 15d-PGJ2 or its analogs could be beneficial for treating neurodegenerative disorders with an inflammatory component. nih.govnih.gov However, careful consideration of dosage will be crucial to ensure neuroprotective rather than neurotoxic outcomes. nih.gov

Synthesis and Evaluation of 15d-PGJ2 Analogs and Modified Forms (e.g., Biotinylated 15d-PGJ2)

To overcome some of the limitations of natural 15d-PGJ2, such as its potential for off-target effects and its biphasic dose-response, researchers are actively developing and evaluating analogs and modified forms. dovepress.complos.org

Structural Analogs: The synthesis of analogs aims to improve the therapeutic index of 15d-PGJ2 by enhancing its desired activities while minimizing unwanted side effects. For example, the non-electrophilic analog 9,10-dihydro-15d-PGJ2, which lacks the reactive cyclopentenone moiety, has been used to differentiate between PPARγ-dependent and covalent modification-dependent effects. csic.esjcpjournal.org This analog shows reduced ability to modify proteins and inhibit pro-inflammatory gene expression compared to 15d-PGJ2. csic.es

Biotinylated 15d-PGJ2: The creation of biotinylated 15d-PGJ2 has been a valuable tool for identifying its cellular binding partners. frontiersin.orgcsic.es By attaching a biotin (B1667282) tag, researchers can use techniques like two-dimensional electrophoresis and mass spectrometry to pull down and identify proteins that are covalently modified by 15d-PGJ2. frontiersin.orgcsic.es This has been instrumental in discovering novel targets in the proteasome and other cellular compartments. frontiersin.org

Nanoformulations: To control its release and potentially eliminate its biphasic pharmacodynamics, 15d-PGJ2 has been encapsulated in nanoemulsions. dovepress.com This approach can enhance drug retention and slow its release, potentially improving its therapeutic efficacy and safety profile. dovepress.com

The continued synthesis and evaluation of novel analogs and delivery systems for 15d-PGJ2 will be critical for translating its therapeutic potential into clinical applications. These efforts will help to refine its mechanism of action and develop more targeted and effective therapies for cancer, inflammation, and neurodegenerative diseases.

Clinical Translation Challenges and Opportunities

The journey of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges, yet illuminated by significant opportunities. Its complex pharmacology, characterized by multiple molecular targets and cell-type-specific effects, presents both hurdles and avenues for innovative drug development.

Challenges in Clinical Translation:

A primary obstacle in the clinical development of 15d-PGJ2 is its pleiotropic and sometimes contradictory biological activity. The compound's effects are highly dependent on dosage and cell type. At higher concentrations, it typically exhibits beneficial anti-inflammatory and anti-proliferative actions. citeab.com However, at lower doses, it can paradoxically stimulate inflammation and cell proliferation, a biphasic phenomenon that complicates therapeutic application. citeab.com Furthermore, its effects can vary dramatically between different types of cells. For instance, while it can suppress inflammatory responses in myometrial cells, it has been shown to increase pro-inflammatory mediators and cell death in vaginal and amnion epithelial cells, rendering it unsuitable for certain applications like preventing preterm birth. citeab.com

This multifaceted activity stems from its interaction with a wide array of intracellular targets. While it is a known endogenous ligand for the nuclear receptor PPARγ, many of its effects occur independently of this pathway. dsmz.detranscriptionfactor.org It can covalently modify and influence key signaling proteins such as NF-κB, Keap1, and the translation initiation factor eIF4A. dsmz.detranscriptionfactor.orgmims.com This lack of a single, specific receptor complicates the design of highly targeted therapies and is a general challenge in drug development. wikipedia.orgbio-techne.com The inherent chemical reactivity of its cyclopentenone ring, which enables these interactions, also makes the molecule unstable and prone to off-target effects. newdrugapprovals.org

Moreover, like many novel therapeutics, the development of 15d-PGJ2 faces a significant translational gap between promising results in animal models and successful application in human clinical trials. bio-techne.comguidetopharmacology.org Economic factors can also impede the development of therapies for diseases that are more prevalent in the developing world. wikipedia.org

Opportunities for Therapeutic Development:

Despite these challenges, the broad spectrum of biological activity of 15d-PGJ2 opens up numerous therapeutic opportunities. Its potential has been demonstrated in preclinical models of a wide array of diseases, including cancer, inflammatory conditions like asthma and gout, infectious diseases such as influenza, and neurodegenerative disorders. newdrugapprovals.orgwikipedia.orgfishersci.chlipidmaps.orgflybase.org

One of the most significant opportunities lies in its potential to overcome drug resistance in cancer. Studies have shown that 15d-PGJ2 can induce apoptosis in doxorubicin-resistant ovarian cancer cells. dsmz.de This effect is linked to novel mechanisms, including the inhibition of SIRT1 and HDAC, which are not related to its PPARγ activity, highlighting new avenues for cancer therapeutics. dsmz.de For infectious diseases like influenza, 15d-PGJ2 offers the advantage of being a host-targeted therapy. By modulating the host's inflammatory response rather than the virus itself, it could reduce morbidity and mortality while minimizing the risk of viral drug resistance. flybase.org

To surmount the challenges of instability and non-specific effects, research is focusing on innovative drug delivery systems and the development of more potent derivatives.

Advanced Formulations: Nanoencapsulation of 15d-PGJ2 has shown considerable promise. Loading the compound into nanocapsules or nanoemulsions can protect it from degradation, allow for controlled and sustained release, and enhance its efficacy. citeab.comnewdrugapprovals.org This approach can also mitigate the problematic biphasic effects by ensuring targeted delivery to specific subcellular compartments, thereby maximizing therapeutic action while avoiding unintended targets. citeab.com

Chemical Derivatives: The creation of derivatives offers another path to improve therapeutic potential. For example, a biotinylated version of 15d-PGJ2 (b-15d-PGJ2) demonstrated enhanced anti-proliferative and pro-apoptotic activity in breast cancer cell lines, suggesting that modifying the molecule can lead to more effective agents. citeab.com However, such new entities will require extensive in vivo studies to establish their safety and efficacy. citeab.com

Finally, the association of 15d-PGJ2 and its primary target, PPARγ, with certain disease states, such as bipolar disorder, suggests their potential use as biomarkers to guide and personalize treatment. wikipedia.org Establishing the activation of PPARγ by 15d-PGJ2 as a key pharmacological strategy could pave the way for new treatments for conditions like chronic muscle pain. wikipedia.org

Q & A

Q. How can multi-omics approaches elucidate 15d-PGA2's role in metabolic reprogramming?

  • Methodological Answer: Integrate RNA-seq, metabolomics (LC-QTOF-MS), and phosphoproteomics (TiO2 enrichment). Pathway enrichment tools (e.g., MetaboAnalyst) and single-cell sequencing may identify tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15d-Prostaglandin A2
Reactant of Route 2
15d-Prostaglandin A2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.